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  • Product: [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
  • CAS: 24294-89-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Oxadiazolo[3,4-b]pyrazine-5,6-diol and its Derivatives for Advanced Research

This guide provides a comprehensive technical overview of oxadiazolo[3,4-b]pyrazine-5,6-diol, a heterocyclic compound at the forefront of medicinal chemistry and materials science. We will delve into its core molecular p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of oxadiazolo[3,4-b]pyrazine-5,6-diol, a heterocyclic compound at the forefront of medicinal chemistry and materials science. We will delve into its core molecular properties, synthesis strategies, and the burgeoning applications of its derivatives, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this molecular scaffold.

Part 1: Core Molecular Profile of Oxadiazolo[3,4-b]pyrazine-5,6-diol

The foundational compound, oxadiazolo[3,4-b]pyrazine-5,6-diol, possesses a unique fused heterocyclic structure. While this specific diol is less documented than its derivatives, its core properties can be precisely determined. The compound can exist in tautomeric equilibrium with its dione form,[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Both forms share the same molecular formula and weight.

A critical starting point for any research endeavor is the accurate characterization of the molecule of interest. The fundamental properties of oxadiazolo[3,4-b]pyrazine-5,6-diol are summarized below.

PropertyValue
Molecular Formula C₄H₂N₄O₃
Molecular Weight 154.08 g/mol
Core Structure Fused[1][2][3]oxadiazole and pyrazine rings
Functional Groups Diol (-OH) / Dione (=O)

Part 2: Synthesis and Chemical Insights

The synthesis of oxadiazolo[3,4-b]pyrazine derivatives is a multi-step process that offers opportunities for diverse functionalization. Understanding the causality behind the synthetic choices is paramount for achieving desired yields and purity.

Synthesis of the Key Precursor: 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

A common and effective strategy for accessing a wide range of 5,6-substituted oxadiazolo[3,4-b]pyrazines begins with the synthesis of the highly reactive dichloro precursor.[4] This intermediate is pivotal as the chlorine atoms are excellent leaving groups for subsequent nucleophilic substitution reactions.

The synthesis of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (compound 3 ) is typically achieved through a two-step process starting from diaminofurazan (also known as 3,4-diamino-1,2,5-oxadiazole, compound 1 ).[4]

Experimental Protocol:

Step 1: Synthesis of[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione (2)

  • To a solution of diaminofurazan (1 ) in 10% aqueous HCl, add oxalic acid.

  • Reflux the mixture for several hours. The condensation reaction between the diamine and oxalic acid facilitates the formation of the pyrazine ring, yielding the dione intermediate (2 ).[4]

  • Cool the reaction mixture and isolate the precipitated product by filtration.

Step 2: Chlorination to 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (3)

  • Treat the dried dione intermediate (2 ) with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[4]

  • Heat the reaction mixture under reflux. This step replaces the hydroxyl groups of the enol tautomer or the carbonyl oxygens of the dione with chlorine atoms.

  • Carefully quench the reaction mixture with ice water and extract the product with a suitable organic solvent.

  • Purify the crude product by chromatography to obtain pure 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (3 ), which has a molecular weight of 190.98 g/mol .[5]

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Key Precursor Diaminofurazan (1) Diaminofurazan (1) Oxadiazolo[3,4-b]pyrazine-5,6-dione (2) Oxadiazolo[3,4-b]pyrazine-5,6-dione (2) Diaminofurazan (1)->Oxadiazolo[3,4-b]pyrazine-5,6-dione (2) Oxalic Acid, HCl(aq), Reflux 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (3) 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (3) Oxadiazolo[3,4-b]pyrazine-5,6-dione (2)->5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (3) PCl5, POCl3, Reflux MitochondrialUncoupling cluster_mito Mitochondrion Inner Membrane Inner Membrane Matrix Matrix Intermembrane Space Intermembrane Space ATP Synthase ATP Synthase Intermembrane Space->ATP Synthase H+ Proton Leak Proton Leak Intermembrane Space->Proton Leak H+ Nutrient Oxidation Nutrient Oxidation Proton Pumping Proton Pumping Nutrient Oxidation->Proton Pumping Proton Pumping->Intermembrane Space H+ ATP Synthase->Matrix ATP Production ATP Production ATP Synthase->ATP Production Oxadiazolo-Pyrazine Derivative Oxadiazolo-Pyrazine Derivative Oxadiazolo-Pyrazine Derivative->Proton Leak Facilitates Proton Leak->Matrix

Mechanism of mitochondrial uncoupling.

Privileged Scaffolds in Medicinal Chemistry

The conversion ofo[1][2][3]xadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines has been shown to generate new mitochondrial uncouplers. [6]Imidazo[4,5-b]pyrazines are considered privileged scaffolds in medicinal chemistry due to their structural similarity to purines, and they have demonstrated a wide range of biological activities, including as kinase inhibitors and antiviral agents. [6]

Advanced Materials

Beyond biological applications, the planar aromatic system of oxadiazolo[3,4-b]pyrazine derivatives makes them valuable building blocks for organic electronics. [2]They have been investigated for use in creating push-pull chromophores and other advanced materials with applications in nonlinear optics and as organic semiconductors. [2][7]

Part 4: Conclusion

Oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives represent a versatile and highly promising class of compounds. With a foundational molecular weight of 154.08 g/mol for the diol, the core scaffold allows for extensive chemical modification, leading to a broad spectrum of applications. From tackling metabolic diseases through mitochondrial uncoupling to the development of next-generation organic electronics, the potential of this molecular architecture is vast. Continued research into the synthesis and functionalization of these compounds will undoubtedly unlock new therapeutic and technological opportunities.

References

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2021).T[1][2][3]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2021(4), M1303. [Link]

  • Childress, E. S., et al. (2021).O[1][2][3]xadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H,5H-Biso[1][2][3]xadiazolo[3,4-b:3',4'-e]pyrazine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bam15. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). T[1][2][3]hiadiazolo[3,4-b]pyrazine-5,6-diamine. PubChem. Retrieved from [Link]

  • Doan, T. L., et al. (2022). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

  • ResearchGate. (2021). T[1][2][3]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Retrieved from [Link]

  • ResearchGate. (2021). Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. Retrieved from [Link]

Sources

Exploratory

The Oxadiazolo[3,4-b]pyrazine Core: A Technical Guide to its Potent Electron-Withdrawing Properties and Applications

Introduction: Unveiling a Powerful Electron-Deficient Scaffold In the vast landscape of heterocyclic chemistry, the[1][2][3]oxadiazolo[3,4-b]pyrazine core, often referred to as furazanopyrazine, has emerged as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Electron-Deficient Scaffold

In the vast landscape of heterocyclic chemistry, the[1][2][3]oxadiazolo[3,4-b]pyrazine core, often referred to as furazanopyrazine, has emerged as a scaffold of significant interest for researchers in materials science and medicinal chemistry.[1] This fused heterocyclic system, comprising a pyrazine ring fused with an oxadiazole (furazan) ring, possesses a unique electronic architecture that imparts potent electron-withdrawing characteristics.[2][4] This inherent electron deficiency is the cornerstone of its diverse and valuable applications, ranging from n-type organic semiconductors and components in organic light-emitting diodes (OLEDs) to novel pharmacophores in drug discovery.[1][2][5]

This technical guide provides an in-depth exploration of the oxadiazolo[3,4-b]pyrazine core. We will dissect the fundamental principles governing its electron-withdrawing nature, detail its synthesis, and showcase its utility in cutting-edge research, supported by experimental data and established protocols. This document is intended to serve as a comprehensive resource for scientists and professionals seeking to understand and harness the remarkable properties of this powerful heterocyclic building block.

Chapter 1: The Electronic Heart of the Matter: Understanding the Electron-Withdrawing Nature

The potent electron-accepting ability of the oxadiazolo[3,4-b]pyrazine core is a direct consequence of the synergistic fusion of two electron-deficient heterocyclic rings: pyrazine and 1,2,5-oxadiazole.[4] The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient. The fusion of the oxadiazole ring, which also contains two nitrogen atoms and an oxygen atom, further amplifies this effect.[2][4] This results in a fused system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent electron acceptor.

Computational studies, often employing Density Functional Theory (DFT), have corroborated these experimental observations, providing a deeper understanding of the electronic structure.[1][4][6] These studies consistently show a significant delocalization of electron density towards the nitrogen and oxygen atoms of the heterocyclic core, which explains its high electron affinity.

The electron-withdrawing strength of the oxadiazolo[3,4-b]pyrazine core has been shown to be greater than that of non-annulated pyrazine analogues.[4] This property is central to its use in "push-pull" molecular architectures, where it is coupled with an electron-donating group through a π-conjugated spacer.[4] This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon crucial for applications in nonlinear optics and as fluorescent probes.[1][4]

Chapter 2: Synthesis and Functionalization: Building the Core

The construction of the oxadiazolo[3,4-b]pyrazine scaffold and its subsequent modification are critical for tailoring its properties for specific applications. A common and effective synthetic strategy involves the condensation of a 1,2-diamino-1,2-dione precursor with an appropriate reagent.

Core Synthesis: A General Protocol

A prevalent method for synthesizing the related[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a key precursor, involves the condensation of 1,2,5-thiadiazole-3,4-diamine with oxalic acid or oxalyl chloride.[7] A similar approach can be adapted for the oxadiazolo analogue. The following is a generalized protocol based on established literature procedures for analogous systems.

Experimental Protocol: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

Objective: To synthesize the core dione structure, a versatile intermediate for further functionalization.

Materials:

  • 1,2,5-Oxadiazole-3,4-diamine (diaminofurazan)

  • Oxalyl chloride

  • Acetic acid (AcOH)

  • Water (H₂O)

Procedure:

  • A mixture of 1,2,5-oxadiazole-3,4-diamine and oxalyl chloride is prepared in acetic acid.

  • The mixture is stirred and heated under reflux for several hours (e.g., 5 hours).[7]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Water is added to the reaction mixture to precipitate the product.[7]

  • The precipitate is collected by filtration, washed with water, and dried.

Causality: The use of oxalyl chloride in acetic acid provides an efficient method for the cyclocondensation reaction, leading to the formation of the pyrazine ring fused to the oxadiazole core. Acetic acid serves as a suitable solvent and catalyst for this transformation. The addition of water at the end of the reaction is a standard workup procedure to precipitate the organic product from the reaction mixture.

Functionalization Strategies

Further functionalization of the core is essential for fine-tuning its electronic and physical properties. Direct C-H bond functionalization through metal-free nucleophilic aromatic substitution of hydrogen (SNArH) is a modern and powerful technique for introducing various substituents onto the pyrazine ring.[1] This allows for the attachment of electron-donating or -withdrawing groups to create tailored molecules for specific applications.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization Start 1,2,5-Oxadiazole-3,4-diamine + Oxalyl Chloride Reaction Reflux in Acetic Acid Start->Reaction Workup Precipitation with Water Reaction->Workup Intermediate [1,2,5]Oxadiazolo[3,4-b]pyrazine -5,6(4H,7H)-dione Workup->Intermediate Functionalization Direct C-H Functionalization (e.g., SNArH) Intermediate->Functionalization Product Functionalized Oxadiazolo[3,4-b]pyrazine Derivatives Functionalization->Product caption General workflow for the synthesis and functionalization of the oxadiazolo[3,4-b]pyrazine core.

Caption: General workflow for the synthesis and functionalization of the oxadiazolo[3,4-b]pyrazine core.

Chapter 3: Applications in Materials Science: Harnessing Electron Deficiency

The strong electron-accepting nature of the oxadiazolo[3,4-b]pyrazine core makes it a highly valuable component in the design of advanced organic electronic materials.

Organic Semiconductors

Derivatives of oxadiazolo[3,4-b]pyrazine have been identified as promising n-type organic semiconductors.[1] Their low-lying LUMO levels facilitate efficient electron injection and transport, a crucial requirement for n-type materials. Electrochemical studies, such as cyclic voltammetry, are instrumental in determining the energy levels of these materials and assessing their suitability for electronic devices.[1][4] Polycyclic systems incorporating this core have demonstrated narrow bandgaps, making them comparable to some commercially available inorganic semiconductors.[1]

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials with good electron-transporting capabilities are essential for achieving high efficiency.[5][8] The oxadiazolo[3,4-b]pyrazine core, due to its electron-deficient character, can be incorporated into molecules that serve as electron-transporting or host materials in OLED devices.[5][9] By balancing charge injection and transport within the device, these materials contribute to improved quantum efficiency and device lifetime.

Derivative Type Application Key Property Reference
Polycyclic Systemsn-type semiconductorsNarrow bandgap (1.25-1.44 eV)[1]
D-π-A ChromophoresNonlinear OpticsHigh second-order NLO response[1][4]
Tetraphenylethylene-substitutedFluorescent ProbesAggregation-induced emission[1]

Data Presentation: Summary of oxadiazolo[3,4-b]pyrazine derivatives in materials science.

Chapter 4: A Privileged Scaffold in Medicinal Chemistry

The unique electronic and structural features of the oxadiazolo[3,4-b]pyrazine core have also captured the attention of medicinal chemists. Its strong electron-withdrawing nature can influence the physicochemical properties of a molecule, such as its acidity and lipophilicity, which are critical for drug-like behavior.[2]

Mitochondrial Uncouplers

A significant application of this scaffold is in the development of mitochondrial uncouplers.[2][10] These small molecules can transport protons across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis.[2] This mechanism is a therapeutic target for various conditions, including obesity, nonalcoholic steatohepatitis (NASH), and some cancers.[2][10]

BAM15, a notable mitochondrial uncoupler, features a[1][2][3]oxadiazolo[3,4-b]pyrazine core substituted with two ortho-fluoroaniline groups.[2] Structure-activity relationship (SAR) studies have shown that the electron-withdrawing furazan moiety is crucial for the uncoupling activity.[2] Unsymmetrical derivatives with electron-withdrawing groups on the aniline rings have shown enhanced potency.[10]

Mitochondrial_Uncoupling_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_etc Electron Transport Chain cluster_atp ATP Synthesis cluster_uncoupling Mitochondrial Uncoupling IMS Intermembrane Space (High [H+]) ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ Uncoupler Oxadiazolo[3,4-b]pyrazine Derivative (e.g., BAM15) IMS->Uncoupler H+ Matrix Mitochondrial Matrix (Low [H+]) ETC Proton Pumping ETC->IMS H+ ATP_Synthase->Matrix H+ Uncoupler->Matrix H+ caption Mechanism of mitochondrial uncoupling by oxadiazolo[3,4-b]pyrazine derivatives.

Caption: Mechanism of mitochondrial uncoupling by oxadiazolo[3,4-b]pyrazine derivatives.

Other Therapeutic Areas

The versatility of the oxadiazolo[3,4-b]pyrazine scaffold extends to other therapeutic areas. For instance, it has been investigated in the development of resistance-modifying agents that can re-sensitize multidrug-resistant Gram-negative bacteria to last-resort antibiotics like colistin.[11] Additionally, related pyrazine-oxadiazole hybrids have shown promise as antitubercular agents.[12][13]

Chapter 5: Conclusion and Future Outlook

The[1][2][3]oxadiazolo[3,4-b]pyrazine core stands out as a heterocyclic system with exceptional electron-withdrawing properties. This fundamental characteristic has been successfully leveraged in the design of high-performance organic electronic materials and novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization ensure that this scaffold will continue to be a valuable building block in both materials science and medicinal chemistry.

Future research will likely focus on the development of more sophisticated derivatives with enhanced performance and tailored properties. In materials science, this could involve the creation of novel polymers for flexible electronics or more efficient emitters for next-generation displays. In medicinal chemistry, the exploration of this core in new therapeutic targets and the optimization of its pharmacokinetic and pharmacodynamic profiles will undoubtedly lead to the discovery of new drug candidates. The potent and tunable electron-withdrawing nature of the oxadiazolo[3,4-b]pyrazine core guarantees its continued prominence in the landscape of advanced functional molecules.

References

  • Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. ResearchGate. Available at: [Link]

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. National Institutes of Health. Available at: [Link]

  • [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health. Available at: [Link]

  • Design, synthesis, characterization, and biological evaluation of novel pyrazine-1,3,4-oxadiazole/[1][2][14] triazolo[3,4-b][1][7][14]thiadiazine hybrids as potent antimycobacterial agents. ResearchGate. Available at: [Link]

  • 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, photophysical and nonlinear optical properties of[1][2][3] oxadiazolo[3,4-b]pyrazine-based. ScienceDirect. Available at: [Link]

  • Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. Available at: [Link]

  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. Semantic Scholar. Available at: [Link] 10.[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. Available at: [Link]

  • Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents. ResearchGate. Available at: [Link]

  • Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[1][2][3]Oxadiazolo[3,4-B]Pyrazine and[1][2][3]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. ResearchGate. Available at: [Link]

  • Structure–activity relationship studies of[1][2][3]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. National Institutes of Health. Available at: [Link]

  • Tuning the Emission and Exciton Utilization Mechanisms of Pyrazine-Based Multi-Carbazole Emitters and their use in Organic Lig. ChemRxiv. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. PubMed. Available at: [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. ResearchGate. Available at: [Link]

  • Diploma Thesis Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications. reposiTUm. Available at: [Link]

  • Heterocyclic compound. Wikipedia. Available at: [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Initial Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the initial synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diol, a heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diol, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is a multi-step process commencing from readily available starting materials. This document details the strategic considerations behind the chosen synthetic pathway, provides validated, step-by-step experimental protocols, and includes characterization data. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound. All claims and protocols are supported by authoritative references from peer-reviewed literature.

Introduction: Strategic Overview of the Synthetic Approach

The synthesis of the fused heterocyclic system, oxadiazolo[3,4-b]pyrazine-5,6-diol, presents a unique set of challenges and opportunities. The molecule's electron-deficient pyrazine ring, fused with an oxadiazole ring, makes it a valuable scaffold for developing novel therapeutic agents. Derivatives of the closely related[1][2][3]oxadiazolo[3,4-b]pyrazine core have shown promise as mitochondrial uncouplers, with potential applications in treating nonalcoholic steatohepatitis.[2]

The most direct and efficient synthetic route to the target diol proceeds through the cyclocondensation of a key intermediate, 3,4-diaminofurazan (also known as 1,2,5-oxadiazole-3,4-diamine), with oxalic acid. This strategy is advantageous due to the relatively straightforward nature of the final ring-closing reaction.

An alternative, though less direct, pathway involves the synthesis of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, followed by a nucleophilic substitution with a hydroxide source to yield the diol. While this route is plausible, the direct cyclocondensation approach is generally preferred for its atom economy and potentially fewer purification challenges.

This guide will focus on the primary, more established synthetic route, providing a detailed, three-stage experimental plan:

  • Stage 1: Synthesis of Diaminoglyoxime from Glyoxal.

  • Stage 2: Cyclization of Diaminoglyoxime to 3,4-Diaminofurazan.

  • Stage 3: Cyclocondensation of 3,4-Diaminofurazan with Oxalic Acid to yield Oxadiazolo[3,4-b]pyrazine-5,6-diol.

The Synthetic Pathway: A Detailed Mechanistic and Experimental Exploration

The overall synthetic scheme is presented below, followed by a detailed breakdown of each experimental stage.

Synthesis_Pathway Glyoxal Glyoxal DAG Diaminoglyoxime Glyoxal->DAG Hydroxylamine (aq. NaOH) DAF 3,4-Diaminofurazan DAG->DAF Dehydration (aq. KOH, heat) Diol Oxadiazolo[3,4-b]pyrazine-5,6-diol DAF->Diol Oxalic Acid (aq. HCl, heat)

Caption: Overall synthetic pathway to Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Stage 1: Synthesis of Diaminoglyoxime

The initial step involves the formation of diaminoglyoxime from glyoxal. This reaction is a nucleophilic addition of hydroxylamine to the aldehyde functionalities of glyoxal, followed by a second addition to form the dioxime.

Experimental Protocol:

A detailed and optimized procedure for the synthesis of diaminoglyoxime has been reported.[1] In a representative experiment, an aqueous solution of glyoxal (40 wt%) is added dropwise to a preheated aqueous solution of hydroxylamine (50 wt%, 10 equivalents) at 95 °C.[1] The reaction mixture is then heated at this temperature for 72-96 hours.[1] Upon cooling, diaminoglyoxime crystallizes as a white solid and can be isolated by filtration in good yields (77-80%).[1]

Causality of Experimental Choices:

  • Excess Hydroxylamine: The use of a large excess of hydroxylamine ensures the complete conversion of glyoxal to the dioxime and then to the diaminoglyoxime, minimizing the formation of mono-oxime and other side products.

  • Elevated Temperature: The reaction is carried out at 95 °C to overcome the activation energy barrier for the second nucleophilic addition and subsequent rearrangement to form the diaminoglyoxime structure.

  • Controlled Addition: The dropwise addition of glyoxal to the hot hydroxylamine solution helps to control the exothermicity of the reaction and ensures a homogeneous reaction mixture.

Stage 2: Synthesis of 3,4-Diaminofurazan (DAF)

The second stage involves the intramolecular cyclization and dehydration of diaminoglyoxime to form the furazan ring of 3,4-diaminofurazan. This transformation is typically achieved under basic conditions at elevated temperatures.

Experimental Protocol:

A convenient and scalable method for the synthesis of 3,4-diaminofurazan involves heating diaminoglyoxime in an aqueous solution of potassium hydroxide.[4] In a typical procedure, a suspension of diaminoglyoxime in 2 M aqueous potassium hydroxide is heated in a sealed reactor at 170-180 °C for 2 hours. After cooling, the product is isolated by filtration. An alternative procedure that avoids the need for a high-pressure reactor involves heating diaminoglyoxime with potassium hydroxide in ethylene glycol at 170 °C for one hour.[5] The product is then precipitated by pouring the reaction mixture into ice water.[5]

Causality of Experimental Choices:

  • Strong Base: Potassium hydroxide facilitates the deprotonation of the oxime hydroxyl groups, which is a key step in initiating the cyclization cascade.

  • High Temperature: The elevated temperature provides the necessary energy for the dehydration and ring-closure reactions to proceed at a reasonable rate.

  • Solvent Choice: Water or ethylene glycol are used as high-boiling polar solvents that can effectively dissolve the reactants and facilitate the ionic reaction mechanism.

Stage 3: Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

The final step is the cyclocondensation of 3,4-diaminofurazan with oxalic acid to form the desired oxadiazolo[3,4-b]pyrazine-5,6-diol. This reaction involves the formation of two amide bonds followed by dehydration to close the pyrazine ring.

Experimental Protocol:

The synthesis of the analogous[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is achieved by reacting 1,2,5-thiadiazole-3,4-diamine with oxalic acid.[1] A previously reported method for the synthesis of[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione involves boiling the reactants in dilute hydrochloric acid for 3 hours.[1] Based on this, a recommended procedure is as follows:

  • To a solution of 3,4-diaminofurazan in 10% aqueous hydrochloric acid, add an equimolar amount of oxalic acid dihydrate.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford oxadiazolo[3,4-b]pyrazine-5,6-diol.

Causality of Experimental Choices:

  • Acidic Conditions: The use of hydrochloric acid catalyzes the condensation reaction by protonating the carbonyl groups of oxalic acid, making them more electrophilic and susceptible to nucleophilic attack by the amino groups of 3,4-diaminofurazan.

  • Reflux Temperature: Heating at reflux ensures that the reaction proceeds at a sufficient rate to achieve a good yield within a reasonable timeframe.

  • Aqueous Medium: The reaction is performed in an aqueous medium, which is a green and cost-effective solvent choice.

Alternative Synthetic Route: A Brief Overview

As previously mentioned, an alternative route to the target molecule exists via the hydrolysis of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. This precursor can be synthesized from the reaction of diaminofurazan with oxalic acid followed by chlorination with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[3] The subsequent hydrolysis of the dichloro derivative would likely proceed via a nucleophilic aromatic substitution reaction using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous/organic solvent system at elevated temperatures. However, this route may be complicated by the potential for side reactions and the need for careful control of reaction conditions to avoid decomposition of the electron-deficient heterocyclic core.

Alternative_Pathway DAF 3,4-Diaminofurazan Intermediate Dione Intermediate DAF->Intermediate Oxalic Acid Dichloro 5,6-Dichloro-[1,2,5]oxadiazolo [3,4-b]pyrazine Intermediate->Dichloro PCl5 / POCl3 Diol Oxadiazolo[3,4-b]pyrazine-5,6-diol Dichloro->Diol Hydrolysis (e.g., aq. NaOH)

Caption: Alternative synthetic pathway via a dichloro intermediate.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Reference
1GlyoxalHydroxylamine, NaOHDiaminoglyoxime77-80[1]
2DiaminoglyoximeKOH3,4-DiaminofurazanGood[4][5]
33,4-DiaminofurazanOxalic Acid, HClOxadiazolo[3,4-b]pyrazine-5,6-diolNot Reported[1]

Conclusion

This technical guide has outlined a robust and well-referenced synthetic pathway for the initial preparation of oxadiazolo[3,4-b]pyrazine-5,6-diol. The presented three-stage process, starting from glyoxal, offers a logical and experimentally validated approach for obtaining this valuable heterocyclic scaffold. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers with the necessary information to confidently reproduce this synthesis. The primary route via cyclocondensation of 3,4-diaminofurazan is recommended for its directness and efficiency. Further optimization of the final step and a thorough characterization of the diol product are encouraged for future studies.

References

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2021).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2021(4), M1234. [Link]

  • Childress, E. S., et al. (2021).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 64(15), 11447–11463. [Link]

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Journal of Heterocyclic Chemistry, 32(4), 1405-1407. [Link]

  • Mitchell, A. R., et al. (2017). A Convenient and Safer Synthesis of Diaminoglyoxime. Organic Process Research & Development, 21(12), 2007–2010. [Link]

  • Huang, M., Li, H., & Li, J. (2006). Three methods of synthesizing 3,4-diaminofurazan. Chinese Journal of Energetic Materials, 14(2), 114-115. [Link]

  • Gao, H., et al. (2009). Two new synthesis method of 3, 4-diaminofurazan. Journal of Chemical Research, 2009(10), 614-616. [Link]

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. DTIC Document. [Link]

  • Highsmith, T. K., & Coburn, M. D. (2009). U.S.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Leveraging Oxadiazolo[3,4-b]pyrazine-5,6-diol in the Synthesis of Advanced Mitochondrial Uncouplers

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, pharmacology, and medicinal chemistry. Abstract: Mitochondrial uncoupling represents a promising therapeutic strat...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, pharmacology, and medicinal chemistry.

Abstract: Mitochondrial uncoupling represents a promising therapeutic strategy for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][2][3][4] Small molecule protonophores that dissipate the mitochondrial proton gradient can increase energy expenditure and reduce the production of reactive oxygen species (ROS), addressing key drivers of these diseases.[1][5] This guide details the strategic use of the oxadiazolo[3,4-b]pyrazine scaffold as a core structure for novel mitochondrial uncouplers. We present a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of a new class of uncouplers derived from oxadiazolo[3,4-b]pyrazine-5,6-diol, with a focus on providing detailed, field-tested protocols for their creation and validation.

The Rationale for Mitochondrial Uncoupling as a Therapeutic Strategy

Mitochondrial respiration is typically coupled to ATP synthesis; the energy from the electron transport chain (ETC) is used to pump protons into the intermembrane space, creating a proton motive force that drives ATP synthase.[4] Mitochondrial uncouplers are small molecules that disrupt this process by transporting protons back into the mitochondrial matrix, bypassing ATP synthase.[6][7][8][9] This uncoupling of nutrient oxidation from ATP production leads to an increase in basal respiration and the dissipation of energy as heat.[4][6] This mechanism is therapeutically valuable as it can increase overall energy expenditure and reduce the mitochondrial membrane potential, which in turn decreases the generation of harmful reactive oxygen species.[1][5]

The development of safe and effective mitochondrial uncouplers is a significant challenge in drug discovery.[10][11] The ideal uncoupler should be potent, highly specific for the inner mitochondrial membrane, and have a wide therapeutic window to avoid toxicity.[8]

The[1][2][12]Oxadiazolo[3,4-b]pyrazine Scaffold: A Privileged Core for Uncoupler Design

The[1][2][12]oxadiazolo[3,4-b]pyrazine core has emerged as a key structural motif in the design of novel mitochondrial uncouplers.[1][2][3] Its strong electron-withdrawing nature is crucial for the uncoupling activity of its derivatives.[5][13] This property enhances the acidity of protons on substituted amine groups, a key feature for protonophore activity.[5] A notable example is BAM15, a potent and selective mitochondrial uncoupler based on this scaffold, which has demonstrated efficacy in preclinical models of metabolic diseases.[1][2][3][7][8]

Our focus is on the synthesis of novel uncouplers starting from oxadiazolo[3,4-b]pyrazine-5,6-diol. This starting material provides a versatile platform for the introduction of various functional groups to fine-tune the uncoupling activity and pharmacokinetic properties of the final compounds.

Synthetic Pathway: From Diol to Dichloro Intermediate to Final Uncoupler

The synthesis of[1][2][12]oxadiazolo[3,4-b]pyrazine-based mitochondrial uncouplers is a multi-step process that begins with the formation of the core heterocyclic structure, followed by functionalization to introduce the necessary proton-donating groups. The key intermediate for the synthesis of the final uncouplers is 5,6-dichloro-[1][2][12]oxadiazolo[3,4-b]pyrazine.[1]

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Synthesis of the Core Structure cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution Diaminofurazan Diaminofurazan Oxadiazolo[3,4-b]pyrazine-5,6-diol Oxadiazolo[3,4-b]pyrazine-5,6-diol Diaminofurazan->Oxadiazolo[3,4-b]pyrazine-5,6-diol Oxalic Acid, HCl 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine Oxadiazolo[3,4-b]pyrazine-5,6-diol->5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine PCl5/POCl3 Final Uncoupler (e.g., BAM15 analog) Final Uncoupler (e.g., BAM15 analog) 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine->Final Uncoupler (e.g., BAM15 analog) Substituted Anilines

Caption: Synthetic workflow from the starting materials to the final uncoupler.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,6-dichloro-[1][2][12]oxadiazolo[3,4-b]pyrazine

This protocol describes the synthesis of the key dichloro intermediate from diaminofurazan, which proceeds through the formation of oxadiazolo[3,4-b]pyrazine-5,6-diol.

Materials:

  • Diaminofurazan

  • Oxalic acid

  • 10% Hydrochloric acid (HCl)

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Substituted anilines (e.g., 2-fluoroaniline)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol:

    • To a solution of diaminofurazan in 10% aqueous HCl, add oxalic acid.

    • Heat the reaction mixture to reflux for 3-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield oxadiazolo[3,4-b]pyrazine-5,6-diol.

  • Chlorination to 5,6-dichloro-[1][2][12]oxadiazolo[3,4-b]pyrazine:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and reactive reagents.

    • To a flask containing oxadiazolo[3,4-b]pyrazine-5,6-diol, add PCl₅ and POCl₃.

    • Heat the mixture to reflux for 12-16 hours.

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5,6-dichloro-[1][2][12]oxadiazolo[3,4-b]pyrazine.[1]

Protocol 2: Synthesis of a Symmetrical Uncoupler (e.g., BAM15)

Procedure:

  • Dissolve 5,6-dichloro-[1][2][12]oxadiazolo[3,4-b]pyrazine in THF.

  • Add triethylamine (TEA) followed by the dropwise addition of 2-fluoroaniline (2 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the symmetrical N⁵,N⁶-bis(2-fluorophenyl)-[1][2][12]oxadiazolo[3,4-b]pyrazine-5,6-diamine (BAM15).[1]

Protocol 3: Synthesis of an Unsymmetrical Uncoupler

Procedure:

  • Dissolve 5,6-dichloro-[1][2][12]oxadiazolo[3,4-b]pyrazine in THF.

  • Add TEA and one equivalent of the first substituted aniline (e.g., 2-fluoroaniline).

  • Stir at room temperature for 4-6 hours until the mono-substituted product is formed (monitor by TLC).

  • Add the second substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for another 8-12 hours.

  • Work-up and purify as described in Protocol 2 to obtain the unsymmetrical uncoupler.[1]

Characterization and Structure-Activity Relationship (SAR)

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

Preliminary SAR studies have revealed key insights for designing potent uncouplers based on the[1][2][12]oxadiazolo[3,4-b]pyrazine scaffold:

  • Aniline Moiety is Crucial: The aniline N-H is the source of the acidic proton responsible for the protonophore activity. Replacing it with a phenol group leads to a loss of activity.[1]

  • Electron-Withdrawing Groups are Preferred: Unsymmetrical aniline derivatives with electron-withdrawing groups on the phenyl ring tend to have higher potency.[3]

  • Alkyl Substituents are Not Tolerated: Replacing the aniline groups with alkylamines generally results in a loss of uncoupling activity.[3]

Compound IDR1 SubstituentR2 SubstituentEC₅₀ (nM) in L6 Myoblasts
BAM15 2-Fluorophenyl2-Fluorophenyl~1500
Analog 10b 2-Fluorophenyl4-(trifluoromethoxy)phenyl190
Analog X PhenylPhenyl>10000
Analog Y CyclohexylCyclohexylInactive

EC₅₀ values are indicative and sourced from related literature for illustrative purposes.[3][7]

Biological Validation: Assessing Mitochondrial Uncoupling Activity

The primary method for evaluating the efficacy of novel uncouplers is to measure their effect on cellular respiration.

Diagram of the Validation Workflow

Validation Workflow Synthesized Compound Synthesized Compound Cell Culture (e.g., L6 Myoblasts) Cell Culture (e.g., L6 Myoblasts) Synthesized Compound->Cell Culture (e.g., L6 Myoblasts) Oxygen Consumption Rate (OCR) Assay Oxygen Consumption Rate (OCR) Assay Cell Culture (e.g., L6 Myoblasts)->Oxygen Consumption Rate (OCR) Assay Seahorse XF Analyzer OCR Assay OCR Assay Determination of EC50 Determination of EC50 OCR Assay->Determination of EC50 Evaluation of Uncoupling Potency Evaluation of Uncoupling Potency Determination of EC50->Evaluation of Uncoupling Potency

Caption: Experimental workflow for the biological validation of synthesized uncouplers.

Protocol 4: Oxygen Consumption Rate (OCR) Assay

Materials:

  • L6 myoblast cells (or other relevant cell line)

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., DMEM with glucose, pyruvate, and glutamine)

  • Synthesized uncoupler compounds

  • Oligomycin, FCCP (as a positive control), and Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed L6 myoblasts in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with the assay medium and equilibrate the cells in a CO₂-free incubator.

  • Assay Protocol:

    • Load the synthesized compounds, oligomycin, FCCP, and rotenone/antimycin A into the injection ports of the Seahorse XF sensor cartridge.

    • Place the microplate in the Seahorse XF Analyzer and initiate the assay protocol.

    • Measure the basal OCR.

    • Inject the synthesized uncoupler at various concentrations to determine the dose-response.

    • Inject oligomycin to inhibit ATP synthase and measure the proton leak.

    • Inject FCCP to determine the maximal respiration.

    • Inject rotenone/antimycin A to inhibit the ETC and measure non-mitochondrial respiration.

  • Data Analysis:

    • Calculate the OCR at each concentration of the uncoupler.

    • Plot the dose-response curve and determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal uncoupling effect.

Conclusion and Future Directions

The oxadiazolo[3,4-b]pyrazine-5,6-diol serves as a valuable starting point for the synthesis of a promising class of mitochondrial uncouplers. The straightforward synthetic route, coupled with the tunable electronic properties of the core scaffold, allows for the rational design of potent and selective agents. The protocols outlined in this application note provide a robust framework for researchers to synthesize and evaluate novel uncouplers based on this privileged structure. Future work will focus on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic potential for treating metabolic diseases.

References

  • Makarov, I. S., et al. (2021).[1][2][12]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2021(2), M1233. [Link]

  • Childress, E. S., et al. (2020).[1][2][12]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(6), 2512-2526. [Link]

  • Suno, M., et al. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Omega, 6(26), 16735-16745. [Link]

  • Medicosis Perfectionalis. (2024). Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. [Link]

  • Salamoun, J. M., et al. (2024). Design, Synthesis, and Biological Evaluation of[1][2][12]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • Childress, E. S., et al. (2020).[1][2][12]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. PubMed. [Link]

  • PubChem. Bam15. National Institutes of Health. [Link]

  • PubChem. 1H,5H-Bis[1][2][12]oxadiazolo[3,4-b:3',4'-e]pyrazine. National Institutes of Health. [Link]

  • Santos, W. L. (2025). Structure-Activity Relationship Studies of Mitochondrial Uncouplers and PilB Inhibitors. Virginia Tech. [Link]

  • Enoch, S. J., et al. (2012). The development of structure-activity relationships for mitochondrial dysfunction: uncoupling of oxidative phosphorylation. PubMed. [Link]

  • Perearnau, A., et al. (2022). A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia. Blood. [Link]

  • Demine, S., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells. [Link]

  • Terada, H. (1990). Structure-activity relations of three groups of uncouplers of oxidative phosphorylation. Salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry. [Link]

  • Ramshankar, G., & Perry, R. J. (2024). A New Mitochondrial Uncoupler Improves Metabolic Homeostasis in Mice. Diabetes. [Link]

  • Kenwood, S. A., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism. [Link]

  • Sileikyte, J., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Naven, R. T., et al. (2013). Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. Toxicological Sciences. [Link]

  • Childress, E. S., et al. (2021). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazine via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. ResearchGate. [Link]

  • Salamoun, J. M., et al. (2024). Design, Synthesis, and Biological Evaluation of[1][2][12]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. PMC. [Link]

  • Gryba, I., et al. (2020). Synthesis, photophysical and nonlinear optical properties of[1][2][12] oxadiazolo[3,4-b]pyrazine-based push-pull chromophores. Journal of Photochemistry & Photobiology, A: Chemistry. [Link]

Sources

Application

TheOxadiazolo[3,4-b]pyrazine Scaffold: A Versatile Platform for Modulating Cellular Metabolism and Inflammation

The[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold: A Versatile Platform for Modulating Cellular Metabolism and Inflammation Introduction: Unveiling a Privileged Heterocycle in Drug Discovery The relentless pursuit of novel...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]Oxadiazolo[3,4-b]pyrazine Scaffold: A Versatile Platform for Modulating Cellular Metabolism and Inflammation

Introduction: Unveiling a Privileged Heterocycle in Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer three-dimensional complexity and diverse pharmacophoric features. Among these, the[1][2][3]oxadiazolo[3,4-b]pyrazine, also known as the furazano[3,4-b]pyrazine core, has emerged as a "privileged scaffold". Its unique electronic properties and rigid structure make it an ideal starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the medicinal chemistry applications of the[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold, with a special focus on the potential of its 5,6-disubstituted derivatives, including the hypothetical yet promising oxadiazolo[3,4-b]pyrazine-5,6-diol. We will delve into the synthetic rationale, key therapeutic applications, and detailed protocols for the evaluation of these compounds, providing researchers with a comprehensive toolkit for their own drug discovery endeavors.

The fusion of an electron-withdrawing furazan ring with a pyrazine core creates a unique electronic landscape that has been successfully exploited to develop agents with a range of biological activities. These include roles as kinase inhibitors, mitochondrial uncouplers, and anti-inflammatory agents.[2][4] The planarity of the ring system allows for effective π-stacking interactions with biological targets, while the nitrogen and oxygen atoms provide opportunities for hydrogen bonding. Furthermore, the pyrazine ring can be readily functionalized at the 5- and 6-positions, allowing for the fine-tuning of physicochemical properties and target engagement.

Therapeutic Applications: From Metabolic Reprogramming to Anti-inflammatory Action

The versatility of the[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown promise. Two particularly compelling applications are in the modulation of cellular metabolism and the inhibition of inflammatory signaling pathways.

Mitochondrial Uncouplers for Metabolic Diseases

Mitochondrial uncoupling, the process of dissociating substrate oxidation from ATP synthesis, has garnered significant attention as a therapeutic strategy for metabolic diseases such as nonalcoholic steatohepatitis (NASH) and type 2 diabetes.[5] By increasing energy expenditure, mitochondrial uncouplers can improve insulin sensitivity and reduce lipid accumulation.

Several[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives have been identified as potent mitochondrial uncouplers.[5] A notable example is BAM15 , a compound that has been shown to protect against diet-induced obesity and insulin resistance. The proposed mechanism involves the ability of these lipophilic weak acids to shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase.

The design of these uncouplers hinges on a delicate balance of lipophilicity and acidity. The oxadiazolopyrazine core provides the necessary lipophilic character to facilitate membrane transport, while the nature of the substituents at the 5- and 6-positions can be modulated to fine-tune the pKa of the molecule.

p38 MAP Kinase Inhibitors for Inflammatory Disorders

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, and its inhibition has been a long-sought-after goal for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold has proven to be a suitable framework for the development of allosteric inhibitors of p38 MAP kinase.[4]

These inhibitors bind to an allosteric site on the kinase, inducing a conformational change that prevents its activation. This mode of inhibition offers the potential for greater selectivity and a reduced risk of off-target effects compared to traditional ATP-competitive inhibitors. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the 5- and 6-positions of the oxadiazolopyrazine core is critical for achieving potent inhibition of p38 MAP kinase.[6]

Synthetic Strategies: Accessing the[1][2][3]Oxadiazolo[3,4-b]pyrazine Core

The synthesis of the[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold typically begins with the commercially available 3,4-diamino-1,2,5-oxadiazole (diaminofurazan). This key intermediate can be condensed with various 1,2-dicarbonyl compounds to construct the pyrazine ring.

Protocol 1: Synthesis of the Core Scaffold

A general and robust method for the synthesis of the[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a key precursor to the 5,6-diol, involves the condensation of 3,4-diamino-1,2,5-oxadiazole with oxalic acid or a derivative thereof.[7]

Materials:

  • 3,4-Diamino-1,2,5-oxadiazole

  • Oxalyl chloride

  • Acetic acid (glacial)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-diamino-1,2,5-oxadiazole (1 eq) in glacial acetic acid.

  • Addition of Reagent: Slowly add oxalyl chloride (1.1 eq) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After cooling to room temperature, the solid product is isolated by filtration.

  • Purification: The crude product is washed with ethanol and then dried under vacuum to afford the[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that facilitates the dissolution of the starting materials and promotes the condensation reaction.

  • Oxalyl Chloride as Reagent: Oxalyl chloride is a highly reactive dicarbonyl equivalent that readily reacts with the diamine to form the pyrazine ring. The use of oxalyl chloride often leads to higher yields compared to oxalic acid.[7]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation and cyclization steps.

Synthesis_of_Dione cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Diamino-1,2,5-oxadiazole 3,4-Diamino-1,2,5-oxadiazole Condensation & Cyclization Condensation & Cyclization 3,4-Diamino-1,2,5-oxadiazole->Condensation & Cyclization Acetic Acid, Reflux Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->Condensation & Cyclization [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione Condensation & Cyclization->[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

Caption: Synthesis of the dione precursor.

Proposed Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

While the direct synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diol is not explicitly detailed in the reviewed literature, a plausible synthetic route would involve the reduction of the corresponding dione.

Protocol 2: Proposed Reduction to the Diol

Materials:

  • [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dione (1 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the reducing agent (e.g., LiAlH₄, 2.2 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water at 0 °C.

  • Workup: Filter the resulting suspension and extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude diol can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines, while NaBH₄ is a milder reducing agent that can reduce ketones and aldehydes. The choice would depend on the reactivity of the dione.

  • Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, necessitating the use of an anhydrous solvent like THF and an inert atmosphere.

  • Quenching Procedure: The specific quenching procedure (Fieser workup) is crucial for safely decomposing the excess reducing agent and the aluminum salts to form a filterable solid.

Biological Evaluation: Assessing Therapeutic Potential

Once synthesized, the novel[1][2][3]oxadiazolo[3,4-b]pyrazine derivatives must be subjected to a battery of biological assays to evaluate their therapeutic potential.

Protocol 3: Assessment of Mitochondrial Uncoupling Activity

The mitochondrial uncoupling activity of the synthesized compounds can be assessed by measuring their effect on cellular respiration using a Seahorse XF Analyzer.

Materials:

  • Cultured cells (e.g., HepG2, C2C12)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Test compounds

  • Oligomycin, FCCP, and Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Injection: Load the test compounds, oligomycin, FCCP, and rotenone/antimycin A into the injector ports of the Seahorse XF sensor cartridge.

  • Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The oxygen consumption rate (OCR) will be measured in real-time.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and proton leak. An increase in proton leak in the presence of the test compound is indicative of mitochondrial uncoupling activity.

Causality Behind Experimental Choices:

  • Seahorse XF Analyzer: This instrument allows for the real-time, label-free measurement of cellular respiration and glycolysis, providing a comprehensive assessment of mitochondrial function.

  • Oligomycin, FCCP, and Rotenone/Antimycin A: These are standard mitochondrial toxins used to dissect the different components of cellular respiration. Oligomycin inhibits ATP synthase, FCCP is a potent uncoupler used as a positive control, and rotenone/antimycin A inhibit Complex I and III of the electron transport chain, respectively.

Seahorse_Assay_Workflow Cell Seeding Cell Seeding Assay Preparation Assay Preparation Cell Seeding->Assay Preparation Overnight Incubation Compound Injection Compound Injection Assay Preparation->Compound Injection 1-hour Incubation Data Acquisition Data Acquisition Compound Injection->Data Acquisition Load into Seahorse XF Data Analysis Data Analysis Data Acquisition->Data Analysis Real-time OCR Measurement

Caption: Seahorse XF assay workflow.

Protocol 4: p38 MAP Kinase Inhibition Assay

The inhibitory activity of the compounds against p38 MAP kinase can be determined using a variety of in vitro kinase assays, such as a LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant p38α kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Assay buffer

Procedure:

  • Assay Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Addition of Kinase and Tracer: Add the p38α kinase and the Alexa Fluor™ 647-labeled tracer to the wells.

  • Addition of Antibody: Add the Eu-labeled anti-tag antibody.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium to be reached.

  • Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the IC₅₀ values for each compound by fitting the data to a dose-response curve. A decrease in the FRET signal indicates displacement of the tracer by the test compound and thus, inhibition of the kinase.

Causality Behind Experimental Choices:

  • LanthaScreen™ Assay: This is a time-resolved FRET (TR-FRET) assay that is highly sensitive and robust, making it suitable for high-throughput screening.

  • Competitive Binding Format: The assay measures the ability of the test compound to compete with a known ligand (the tracer) for binding to the kinase, providing a direct measure of inhibitory potency.

Quantitative Data Summary

Compound ClassBiological ActivityKey AssayTypical PotencyReference
[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diaminesMitochondrial UncouplingSeahorse XF OCR AssayEC₅₀ in the low micromolar to nanomolar range[5]
Di-substituted[1][2][3]Oxadiazolo[3,4-b]pyrazinesp38 MAP Kinase InhibitionLanthaScreen™ Kinase AssayIC₅₀ in the nanomolar range[4]
Pyrazolo[3,4-b]pyrazinesAnti-inflammatoryCarrageenan-induced paw edemaInhibition comparable to indomethacin[3]
Pyrazolo[3,4-b]pyrazinesAnticancer (MCF-7)MTT AssayIC₅₀ in the low micromolar range[3]

Conclusion and Future Directions

The[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its unique structural and electronic features have enabled the development of potent modulators of cellular metabolism and inflammation. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization at the 5- and 6-positions, ensures that it will remain an area of active investigation for medicinal chemists.

Future work in this area will likely focus on:

  • Exploring new therapeutic applications: The diverse biological activities of oxadiazole-containing compounds suggest that the[1][2][3]oxadiazolo[3,4-b]pyrazine scaffold may have potential in other disease areas, such as oncology and infectious diseases.[1][8]

  • Optimizing pharmacokinetic properties: While many potent derivatives have been identified, further optimization of their absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for their successful clinical development.

  • Investigating novel mechanisms of action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate the design of more selective and efficacious drugs.

The synthesis and evaluation of the proposed oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives could provide valuable insights into the structure-activity relationships of this scaffold and potentially lead to the discovery of new therapeutic agents with improved properties.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. (n.d.). National Institutes of Health. [Link]

  • [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (n.d.). MDPI. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. (2025-06-13). PubMed. [Link]

  • [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. (n.d.). PubMed Central. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-18). National Institutes of Health. [Link]

  • [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (2025-10-10). ResearchGate. [Link]

  • Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (n.d.). PubMed. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018-12-11). ResearchGate. [Link]

  • Structure-Activity Studies of Novel Di-substituted[1][2][3]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). PubMed. [Link]

Sources

Method

Application Notes and Protocols: Oxadiazolo[3,4-b]pyrazine-5,6-diol and its Derivatives in Advanced Materials Science

Introduction: The Versatile Oxadiazolo[3,4-b]pyrazine Core The fused heterocyclic system of[1][2][3]oxadiazolo[3,4-b]pyrazine, also known as furazanopyrazine, has emerged as a privileged scaffold in modern materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Oxadiazolo[3,4-b]pyrazine Core

The fused heterocyclic system of[1][2][3]oxadiazolo[3,4-b]pyrazine, also known as furazanopyrazine, has emerged as a privileged scaffold in modern materials science. Its inherent electron-deficient nature, rigid planar structure, and propensity for functionalization make it a versatile building block for a range of high-performance materials. While the parent diol, Oxadiazolo[3,4-b]pyrazine-5,6-diol, exists in equilibrium with its more stable keto tautomer,[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, it is this dione that serves as a critical gateway to a diverse array of functional derivatives.

This guide provides an in-depth exploration of the synthesis and application of this pivotal precursor, detailing its transformation into key intermediates and its subsequent utility in the development of cutting-edge energetic materials and n-type organic semiconductors. The protocols and insights provided herein are designed for researchers and professionals in materials science and drug development, offering a comprehensive technical overview grounded in established chemical principles.

Part 1: The Foundational Precursor: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

The journey into the rich chemistry of the oxadiazolopyrazine family begins with the synthesis of the stable dione tautomer. This compound is the cornerstone from which a multitude of high-performance materials are derived.

Causality of Synthesis Strategy:

The synthesis of[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is typically achieved through the condensation of 3,4-diaminofurazan with oxalic acid.[2] This reaction is a classic example of forming a pyrazine ring through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound (or its equivalent). The acidic conditions promote the dehydration and subsequent cyclization to form the stable, fused heterocyclic system. The choice of oxalic acid as the C2 source is advantageous due to its low cost, availability, and reactivity.

Experimental Protocol 1: Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

Materials:

  • 3,4-Diaminofurazan

  • Oxalic acid

  • 10% Hydrochloric acid (aq)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 3,4-diaminofurazan in a 10% aqueous solution of hydrochloric acid.

  • Add an equimolar amount of oxalic acid to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature, during which a precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and acid.

  • Further purify the product by recrystallization from a suitable solvent such as an ethanol/water mixture.

  • Dry the purified[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione under vacuum.

Characterization: The structure of the synthesized dione should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum is particularly informative, showing a characteristic strong absorption for the amide C=O stretch.

Part 2: The Gateway Intermediate: 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

The true synthetic utility of the dione lies in its conversion to 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. The introduction of chlorine atoms transforms the relatively inert amide-like positions into highly reactive sites for nucleophilic aromatic substitution (SNAAr). This simple yet critical transformation unlocks the potential to introduce a wide variety of functional groups, thereby tuning the electronic and physical properties of the final material.

Causality of Chlorination:

The chlorination of the dione is achieved using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[2] This classic reagent combination is highly effective for converting amides and ketones to chlorides. POCl₃ acts as both a solvent and a dehydrating agent, while PCl₅ is the primary chlorinating agent. The reaction proceeds through the formation of a reactive phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol 2: Synthesis of 5,6-Dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine

Materials:

  • [1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, carefully add[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione to phosphorus oxychloride.

  • Slowly add phosphorus pentachloride in portions to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and POCl₃.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.

Part 3: Application in Energetic Materials

The electron-deficient oxadiazolopyrazine core, when functionalized with explosophoric groups such as amino (-NH₂) and nitro (-NO₂), gives rise to a class of high-performance energetic materials. The high nitrogen content and favorable oxygen balance contribute to high heats of formation and detonation velocities.

Synthetic Pathway to Energetic Derivatives:

The 5,6-dichloro precursor is the key starting point. Nucleophilic substitution with ammonia or other nitrogen-rich nucleophiles allows for the introduction of amino groups. Subsequent nitration can then be performed to yield highly energetic compounds.

G cluster_0 Synthesis of Energetic Materials Dione [1,2,5]Oxadiazolo[3,4-b]pyrazine- 5,6(4H,7H)-dione Dichloro 5,6-Dichloro-[1,2,5]oxadiazolo [3,4-b]pyrazine Dione->Dichloro PCl₅ / POCl₃ Diamino 5,6-Diamino-[1,2,5]oxadiazolo [3,4-b]pyrazine Dichloro->Diamino NH₃ / Nucleophilic Substitution Energetic Nitrated Energetic Derivatives Diamino->Energetic Nitration (e.g., HNO₃/H₂SO₄)

Caption: Synthetic pathway to energetic materials.

Performance Data of Oxadiazolopyrazine-Based Energetic Materials
CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
A pyrazine-based derivative (LLM-105)1.913~8500~34.0[4]
A fused-ring energetic compound (BITE-101)1.957931439.3[5]
Trinitrotoluene (TNT) (for comparison)1.60690019.0[6]
HMX (for comparison)1.89910039.0[6]

Part 4: Application in Organic Electronics

The strong electron-accepting nature of the oxadiazolopyrazine core makes it an excellent building block for n-type organic semiconductors. These materials are crucial for the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

Design and Synthesis of n-Type Organic Semiconductors:

Starting from 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine, various aromatic or heteroaromatic units can be introduced via cross-coupling reactions (e.g., Suzuki, Stille). This allows for the extension of the π-conjugated system and fine-tuning of the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for efficient electron injection and transport.

G cluster_1 Synthesis of n-Type Organic Semiconductors Dichloro 5,6-Dichloro-[1,2,5]oxadiazolo [3,4-b]pyrazine Semiconductor π-Extended n-Type Organic Semiconductor Dichloro->Semiconductor Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Arylboronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Arylboronic_Acid->Semiconductor

Caption: Synthesis of n-Type organic semiconductors.

Performance Data of Oxadiazolopyrazine-Based n-Type OFETs
Core StructureElectron Mobility (cm²/Vs)On/Off RatioReference
Fused-ring pyrazine derivativeca. 0.03-[7]
PNDI-based copolymer0.32-[8]
Typical n-type OFETs0.1 - 1.0> 10⁶[9]

Conclusion

Oxadiazolo[3,4-b]pyrazine-5,6-diol, through its stable dione tautomer, represents a remarkably versatile platform in materials science. Its straightforward synthesis and facile conversion to the highly reactive 5,6-dichloro derivative provide a robust entry point to a vast chemical space. The applications highlighted in this guide, from high-performance energetic materials to efficient n-type organic semiconductors, underscore the significant potential of this heterocyclic core. Future research in this area will undoubtedly continue to uncover novel materials with tailored properties for a wide range of advanced applications.

References

  • Konstantinova, L.S., Obruchnikova, N.V., & Rakitin, O.A. (2020).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(4), M1149. Available from: [Link]

  • Alexseyev, V. G., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(7), 3576-3592. Available from: [Link]

  • Wang, H., et al. (2009). Fused-ring pyrazine derivatives for n-type field-effect transistors. ACS Applied Materials & Interfaces, 1(5), 1122-1129. Available from: [Link]

  • Kim, J., et al. (2023). Efficient N-Type Organic Electrochemical Transistors and Field-Effect Transistors Based on PNDI-Copolymers Bearing Fluorinated Selenophene-Vinylene-Selenophene Units. Advanced Science, 10(20), 2303837. Available from: [Link]

  • Grivickas, P. (2007). Organic Field-Effect Transistors. MIT Department of Materials Science and Engineering. Available from: [Link]

  • Chavan, S. S., & Talawar, M. B. (2014). Characterization and Calculation of Detonation Parameters of 2,6-Diamino-3,5-dinitropyrazine-1-oxide by BKW Codes. Defence Science Journal, 64(1), 58-62. Available from: [Link]

  • Zhang, M., et al. (2022). Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX. Nature Communications, 13(1), 5691. Available from: [Link]

  • Wikipedia contributors. (2023, December 2). Table of explosive detonation velocities. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes & Protocols for the 13C NMR Analysis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

Introduction: The Structural Elucidation of a Novel Heterocycle Oxadiazolo[3,4-b]pyrazine-5,6-diol is a fused heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Novel Heterocycle

Oxadiazolo[3,4-b]pyrazine-5,6-diol is a fused heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of an electron-deficient pyrazine ring with an oxadiazole moiety, suggest potential applications in drug development and as an organic electronic material.[1] Accurate structural confirmation is the bedrock of any such investigation, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a primary, non-destructive technique for this purpose.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the 13C NMR spectrum of Oxadiazolo[3,4-b]pyrazine-5,6-diol. It moves beyond a simple recitation of steps to explain the underlying principles and justifications for the proposed experimental design, ensuring a robust and reproducible analysis.

Structural Considerations and Predicted Spectral Features

Tautomerism: The Diol-Dione Equilibrium

A critical aspect of the molecular structure of Oxadiazolo[3,4-b]pyrazine-5,6-diol is the potential for tautomerism. The molecule can exist in equilibrium between the diol form and the dione form, Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. The predominant tautomer in a given solvent will dictate the observed 13C NMR spectrum. The dione form is often more stable in similar heterocyclic systems. For the purpose of this guide, we will predict the spectrum for the dione tautomer, drawing parallels with its structurally similar sulfur analog,[2][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione.[2][4]

Predicted 13C NMR Chemical Shifts

Due to the molecule's symmetry in the dione form, only two distinct carbon signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shifts are predicted based on the analysis of its thio-analog and general principles of NMR spectroscopy for heterocyclic compounds.[2][5][6]

  • C5/C6 (Carbonyl Carbons): These carbons are part of a carbonyl group and are adjacent to nitrogen atoms within the pyrazine ring. This electronic environment leads to significant deshielding.

  • C4a/C7a (Bridgehead Carbons): These carbons are part of the oxadiazole ring and are bonded to both nitrogen and oxygen atoms, in addition to being fused to the pyrazine ring. They are expected to be highly deshielded.

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale
C4a, C7a140 - 145Based on the analogous carbons in[2][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione (δ 142.0 ppm).[2][4] The higher electronegativity of oxygen compared to sulfur may induce a slight downfield shift.
C5, C6153 - 158Based on the analogous carbonyl carbons in[2][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione (δ 155.0 ppm).[2][4] This region is characteristic of amide/lactam carbonyls in heterocyclic systems.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

This protocol outlines the steps for preparing a sample of Oxadiazolo[3,4-b]pyrazine-5,6-diol and acquiring a high-quality 13C NMR spectrum. The trustworthiness of the data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters.

I. Sample Preparation

  • Solvent Selection: Due to the polar nature of the diol/dione functional groups, a polar aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solvating power for such compounds and its convenient chemical shift reference.

  • Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity Oxadiazolo[3,4-b]pyrazine-5,6-diol.

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.[3][6]

  • Experiment Selection: Choose a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Tuning and Matching: Tune and match the 13C probe to the sample.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to approximately 220-240 ppm, centered around 100 ppm, to ensure all expected signals are captured.

    • Number of Scans (NS): A minimum of 1024 scans is recommended. Due to the low natural abundance of 13C and the fact that the target molecule contains only quaternary carbons (which have long relaxation times), a higher number of scans (e.g., 4096 or more) may be necessary to achieve an adequate signal-to-noise ratio.[6]

    • Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds. Quaternary carbons relax slowly, and a sufficient delay is crucial for accurate signal integration and to avoid signal saturation.

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.[6]

    • Temperature (TE): Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 39.52 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve homogenize Vortex/Sonicate to Homogenize dissolve->homogenize setup Spectrometer Setup (Tune, Lock, Shim) homogenize->setup acquire Acquire 13C Spectrum (NS > 1024, D1 = 5s) setup->acquire process Fourier Transform & Line Broadening acquire->process correct Phase and Baseline Correction process->correct reference Reference to DMSO-d6 (39.52 ppm) correct->reference analysis Spectral Analysis & Interpretation reference->analysis

Caption: Experimental workflow for 13C NMR analysis.

Advanced Analysis and Structural Verification

While the one-dimensional 13C NMR spectrum provides the number of unique carbons and their chemical environments, unambiguous assignment requires further experimentation.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Although not applicable here due to the absence of protonated carbons, this technique is invaluable for distinguishing between CH, CH₂, and CH₃ groups in related, substituted analogs.

  • 2D NMR Spectroscopy: For definitive structural proof, especially if derivatization leads to a less symmetric molecule, the following 2D NMR experiments are recommended:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms to their directly attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds. This is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons.

The successful acquisition and interpretation of the 13C NMR spectrum, following the protocols outlined herein, will provide definitive structural confirmation of Oxadiazolo[3,4-b]pyrazine-5,6-diol, a crucial step in advancing its study for novel applications.

References

  • Konstantinova, L.S., Obruchnikova, N.V., & Rakitin, O.A. (2024).[2][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2024(2), M1874. Available from: [Link]

  • Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 962098. Available from: [Link]

  • Fronza, G., et al. (1976). 13C NMR of N-heterocycles. Conformation of phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance (1969), 23(3), 437–454. Available from: [Link]

  • ResearchGate. (2024).[2][3][4]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Available from: [Link]

  • Harris, S.L., et al. (2023). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. RSC Medicinal Chemistry, 14(7), 1321-1326. Available from: [Link]

  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444. Available from: [Link]

  • ResearchGate. (2021). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Mass Spectrometry of Oxadiazolo[3,4-b]pyrazine-5,6-diol

Introduction: Unveiling the Structure of a Novel Heterocycle Oxadiazolo[3,4-b]pyrazine-5,6-diol is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and materials science. The fused...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Novel Heterocycle

Oxadiazolo[3,4-b]pyrazine-5,6-diol is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and materials science. The fused oxadiazole and pyrazine ring system creates a unique electronic environment, making it a target for novel drug discovery and the development of advanced materials.[1][2] Accurate mass determination and structural elucidation are critical for confirming its synthesis, identifying potential metabolites, and understanding its degradation pathways. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for these analyses.[3]

This guide provides a comprehensive overview of the mass spectrometric analysis of Oxadiazolo[3,4-b]pyrazine-5,6-diol. We will delve into the theoretical underpinnings of its ionization and fragmentation, offer detailed protocols for sample preparation and analysis, and present a logical framework for data interpretation. The methodologies described herein are designed to be adaptable to various research contexts, from routine purity checks to in-depth structural characterization in complex biological matrices.

Physicochemical Properties and Expected Mass Spectrometric Behavior

The chemical structure of Oxadiazolo[3,4-b]pyrazine-5,6-diol suggests several key properties that will influence its behavior in a mass spectrometer. The presence of multiple nitrogen and oxygen atoms makes the molecule relatively polar and capable of accepting protons, favoring positive-ion mode electrospray ionization (ESI).[4] The fused aromatic system provides stability, but also specific cleavage points that can be exploited for structural confirmation via tandem mass spectrometry (MS/MS).

PropertyPredicted Value/CharacteristicImplication for Mass Spectrometry
Molecular Formula C₄H₂N₄O₃---
Monoisotopic Mass 154.0127 DaThe primary target for accurate mass measurement in high-resolution mass spectrometry.
Polarity HighExcellent candidate for Electrospray Ionization (ESI).[5]
Proton Affinity High (due to N atoms)Efficient protonation to form [M+H]⁺ ions in positive ESI mode.
Structural Rigidity High (fused rings)Fragmentation is likely to occur through predictable ring-opening and cleavage pathways.[6][7]

Experimental Workflow: A Strategic Approach

A successful mass spectrometric analysis of Oxadiazolo[3,4-b]pyrazine-5,6-diol begins with meticulous sample preparation and progresses through systematic data acquisition and interpretation. The following workflow provides a robust framework for achieving high-quality, reproducible results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation sample_prep Dissolution in appropriate solvent (e.g., Methanol/Water) filtration Filtration through 0.22 µm syringe filter sample_prep->filtration dilution Dilution to final concentration (e.g., 1-10 µg/mL) filtration->dilution lc_separation Liquid Chromatography (LC) (Optional, for complex mixtures) dilution->lc_separation Introduction ionization Electrospray Ionization (ESI) (Positive Ion Mode) lc_separation->ionization ms1_scan Full Scan MS (MS1) (Accurate Mass Measurement) ionization->ms1_scan ms2_fragmentation Tandem MS (MS/MS) (Structural Elucidation) ms1_scan->ms2_fragmentation mass_accuracy Confirm Elemental Composition (from MS1) ms2_fragmentation->mass_accuracy Data Output fragmentation_analysis Analyze Fragmentation Pattern (from MS/MS) mass_accuracy->fragmentation_analysis structure_confirmation Confirm Structure fragmentation_analysis->structure_confirmation

Caption: A generalized workflow for the mass spectrometric analysis of Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

Rationale: Proper sample preparation is paramount to avoid instrument contamination and ensure reproducible ionization.[8][9] The choice of solvent is critical; it must fully solubilize the analyte and be compatible with the ESI process. A mixture of methanol and water is a good starting point due to its ability to dissolve polar compounds and its favorable properties for ESI.

Materials:

  • Oxadiazolo[3,4-b]pyrazine-5,6-diol sample

  • LC-MS grade methanol

  • LC-MS grade water

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulates.

  • Final Dilution for Infusion: For direct infusion analysis, further dilute the working solution to 1 µg/mL using 50:50 methanol/water.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

Rationale: High-resolution mass spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) instruments, is essential for confirming the elemental composition of a compound.[3][10] By measuring the mass-to-charge ratio with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas Flow Rate: 30-40 (arbitrary units)

    • Auxiliary Gas Flow Rate: 5-10 (arbitrary units)

    • Capillary Temperature: 275 - 325 °C

  • Data Acquisition (MS1 Full Scan):

    • Mass Range: m/z 50 - 500

    • Resolution: > 60,000

    • Data Type: Profile

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule [C₄H₂N₄O₃+H]⁺ = 155.0205.

    • Compare the measured mass to the theoretical mass. A mass error of less than 5 ppm is considered confirmation of the elemental composition.

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Rationale: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions.[11][12] The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For fused heterocyclic systems, fragmentation often involves cleavage of the rings.[6][7]

Instrumentation:

  • A mass spectrometer with MS/MS capabilities (e.g., triple quadrupole, ion trap, Q-TOF, or Orbitrap).

Procedure:

  • Precursor Ion Selection: In the MS/MS mode, set the instrument to isolate the protonated molecule at m/z 155.02.

  • Collision-Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the evolution of fragment ions. A stepped or ramped collision energy can be effective.

  • Data Acquisition (MS2 Scan):

    • Acquire the product ion spectrum.

  • Data Interpretation:

    • Analyze the m/z values of the product ions to propose fragmentation pathways.

Predicted Fragmentation Pathway

The fragmentation of the protonated Oxadiazolo[3,4-b]pyrazine-5,6-diol is expected to proceed through cleavages of the heterocyclic rings. Based on the fragmentation of similar structures, we can anticipate the following key fragmentation steps.[6][13]

fragmentation_pathway M_H [M+H]⁺ m/z 155.02 frag1 Loss of CO m/z 127.02 M_H->frag1 -CO frag2 Loss of N₂ m/z 99.02 frag1->frag2 -N₂ frag3 Loss of HCN m/z 72.01 frag2->frag3 -HCN

Caption: A plausible fragmentation pathway for protonated Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Troubleshooting and Expert Insights

  • Low Signal Intensity: If the signal for the analyte is weak, consider increasing the concentration of the sample or optimizing the ESI source parameters. The use of a small amount of formic acid (0.1%) in the mobile phase can sometimes enhance protonation and improve signal intensity in positive ion mode.

  • In-Source Fragmentation: If significant fragmentation is observed in the MS1 scan, this may be due to "in-source" fragmentation. To minimize this, reduce the capillary temperature and/or the voltages on the transfer optics.

  • Adduct Formation: In addition to the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ (m/z 177.0024) or potassium [M+K]⁺ (m/z 192.9764). The presence of these adducts can be confirmed by their characteristic mass differences. While they can complicate the MS1 spectrum, they can also serve as additional confirmation of the molecular weight.

Conclusion

The mass spectrometric techniques outlined in this guide provide a robust framework for the comprehensive analysis of Oxadiazolo[3,4-b]pyrazine-5,6-diol. By combining high-resolution mass spectrometry for accurate mass measurement with tandem mass spectrometry for structural elucidation, researchers can confidently confirm the identity and structure of this novel heterocyclic compound. The provided protocols are intended as a starting point and should be optimized for the specific instrumentation and experimental context.

References

  • Starchenkov, I.B., & Andrianov, V.G. (1997). Chemistry of furazano[3,4-b]pyrazines. Chemistry of Heterocyclic Compounds, 33, 1219–1233. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Avellone, G., et al. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 42(3), 325-333. [Link]

  • PubChem. (n.d.). 1H,5H-Bis[14][15][16]oxadiazolo[3,4-b:3',4'-e]pyrazine. National Center for Biotechnology Information. [Link]

  • Alexopoulos, J., et al. (2020).[14][15][16]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(21), 12934-12953. [Link]

  • Laganowsky, A., et al. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(9), 2233-2246. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

  • Ryabukhin, S. V., et al. (2008). Tandem reactions of 1,2,4-oxadiazoles with allylamines. Tetrahedron, 64(43), 10029-10034. [Link]

  • Britton, J., et al. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • Kádár, Z., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 735-744. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Konstantinova, L. S., et al. (2020).[14][15][16]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2020(4), M1161. [Link]

  • ResearchGate. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-275. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(19), 1751-1758. [Link]

  • Childress, E. S., et al. (2018). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 28(17), 2889-2892. [Link]

  • Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology, 47(8), 819-830. [Link]

  • Kuki, Á., et al. (2000). Stereospecific fragmentation processes in cycloalkane/cycloalkene-fused isomers of saturated pyrrolo[2,1-b][6][14]oxazin-6-one derivatives. Journal of the American Society for Mass Spectrometry, 11(11), 970-976. [Link]

  • Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. [Link]

  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 829(1-2), 1-18. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • ResearchGate. (2012). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]

  • American Chemical Society. (2011). Oxadiazoles in Medicinal Chemistry. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • Advion. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • YouTube. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. [Link]

  • Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]

  • ScienceDirect. (2020). Synthesis, photophysical and nonlinear optical properties of[14][15][16] oxadiazolo[3,4-b]pyrazine-based. [Link]

  • PubChem. (n.d.). Bam15. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

Welcome to the technical support center for the synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the intricacies of this synthesis.

Introduction to the Synthesis

Oxadiazolo[3,4-b]pyrazine-5,6-diol is a key intermediate in the synthesis of various functionalized[1][2][3]oxadiazolo[3,4-b]pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science.[2][4][5] The primary synthetic route involves the acid-catalyzed condensation of 3,4-diaminofurazan (DAF) with an oxalic acid derivative. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will address the common pitfalls and provide strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diol.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue in this synthesis. Several factors can contribute to this problem. Let's break them down:

  • Purity of Starting Materials: The purity of 3,4-diaminofurazan (DAF) is critical. Impurities from its synthesis, such as residual starting materials or byproducts, can interfere with the cyclization reaction. It is highly recommended to use freshly purified DAF. For more information on the synthesis of DAF, you can refer to established methods.[3][6][7]

  • Reaction Conditions: The choice of acid catalyst and solvent system significantly impacts the yield. While the reaction is typically performed in an aqueous acidic medium, the specific acid and its concentration are crucial. A common method involves the reaction of diaminofurazan with oxalic acid in a 10% aqueous HCl solution.[2] However, studies on analogous systems, like the synthesis of[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, have shown that switching from dilute HCl to acetic acid, or using oxalyl chloride instead of oxalic acid, can dramatically increase the yield from as low as 12% to 72%.[1][8]

    • Insight: The use of a stronger acylating agent like oxalyl chloride in a non-aqueous solvent like acetic acid can favor the desired condensation reaction and minimize side reactions like the decomposition of the starting diamine in strong aqueous acid.[1][8]

  • Reaction Temperature and Time: Inadequate heating or reaction time can lead to incomplete conversion. The reaction typically requires heating to drive the condensation and cyclization. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

  • Product Isolation: The product's solubility can make isolation tricky. If the product has some solubility in the reaction mixture, simple filtration may not be sufficient. Extraction with a suitable organic solvent, such as ethyl acetate, might be necessary to recover the dissolved product.[1][8]

Question 2: I am observing the formation of significant byproducts. What are they and how can I prevent them?

Answer: Side reactions can compete with the desired cyclization, leading to a complex product mixture.

  • Decomposition of Diaminofurazan: In strongly acidic aqueous solutions, 3,4-diaminofurazan can be susceptible to decomposition, which is a likely source of impurities.[1][8] This is supported by the observation of ammonium chloride as a major byproduct in the synthesis of the thiadiazole analogue under similar conditions.[1][8]

    • Preventative Measure: Consider using a less harsh acidic medium, such as acetic acid, which can still catalyze the reaction but may reduce the degradation of the starting material.[1][8]

  • Incomplete Cyclization: The reaction proceeds through an intermediate amide which then cyclizes to form the final diol. If the reaction is not driven to completion, you may isolate this intermediate.

    • Preventative Measure: Ensure sufficient reaction time and temperature. The use of a more reactive acylating agent like oxalyl chloride can also promote full cyclization.[1][8]

Question 3: I am having difficulty with the purification of the final product. What are the recommended methods?

Answer: Purifying oxadiazolo[3,4-b]pyrazine-5,6-diol can be challenging due to its polarity and potentially low solubility in common organic solvents.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification. Experiment with different solvents and solvent mixtures to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Column Chromatography: For more challenging purifications, column chromatography using silica gel may be effective. Due to the polar nature of the diol, a polar mobile phase will likely be required. A typical eluent system could be a mixture of dichloromethane and ethanol.[9]

  • Washing: After filtration, washing the crude product with cold water can help remove residual acid and other water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in this reaction?

A1: The acid serves as a catalyst. It protonates one of the carbonyl oxygens of oxalic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of 3,4-diaminofurazan. This initiates the condensation reaction.

Q2: Can I use other diacids besides oxalic acid?

A2: While theoretically possible, using other diacids would result in a different final product. The use of oxalic acid or its derivatives (like oxalyl chloride) is essential for the formation of the pyrazine-5,6-diol ring system.

Q3: How can I confirm the identity and purity of my synthesized oxadiazolo[3,4-b]pyrazine-5,6-diol?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Note that the use of DMSO-d₆ for NMR analysis has been reported to cause hydrolysis of the chlorinated derivative back to the diol, which suggests that the diol is stable in this solvent.[2]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the hydroxyl (-OH) and amide-like C=O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of your product.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, O) and is a good indicator of purity.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: The synthesis should be performed in a well-ventilated fume hood, especially if using corrosive reagents like oxalyl chloride or strong acids.

  • Handling Reagents: Oxalyl chloride is corrosive and reacts violently with water. It should be handled with extreme care. Strong acids are also corrosive and should be handled appropriately.

Experimental Protocols

Protocol 1: Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

This protocol is based on a common method described in the literature for the synthesis of the diol as a precursor.[2]

Materials:

  • 3,4-Diaminofurazan (DAF)

  • Oxalic acid

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Distilled water

  • Ethyl acetate (for extraction, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminofurazan.

  • Add oxalic acid to the flask.

  • Slowly add 10% aqueous HCl to the flask while stirring.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 3 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with cold water to remove residual acid.

  • If the product does not precipitate or if the yield is low, extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Comparison of Reaction Conditions for Analogous Synthesis

The following table summarizes the impact of different reaction conditions on the yield of the analogous[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, which can provide valuable insights for optimizing the synthesis of the oxadiazolo derivative.[1][8]

ReagentSolventTime (h)Yield (%)
Oxalic acidDilute HCl312
Oxalic acidAcetic acid651
Oxalyl chlorideGlacial Acetic Acid572

Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway DAF 3,4-Diaminofurazan (DAF) Intermediate Acyclic Amide Intermediate DAF->Intermediate + Oxalic Acid (H+ catalyst) OxalicAcid Oxalic Acid Product Oxadiazolo[3,4-b]pyrazine-5,6-diol Intermediate->Product Cyclization (-2H₂O) Troubleshooting_Workflow Start Low Yield or Impurities CheckPurity Check Purity of Starting Materials (DAF) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK ModifyConditions Modify Reaction Conditions ConditionOptions Change Solvent (e.g., Acetic Acid) Use Oxalyl Chloride Adjust Temperature/Time ModifyConditions->ConditionOptions OptimizeIsolation Optimize Product Isolation IsolationOptions Extraction with Ethyl Acetate Optimize Recrystallization Solvent Column Chromatography OptimizeIsolation->IsolationOptions PurityOK->ModifyConditions Yes PurifyDAF Purify DAF PurityOK->PurifyDAF No PurifyDAF->CheckPurity ConditionOptions->OptimizeIsolation End Improved Yield and Purity IsolationOptions->End

Sources

Optimization

Technical Support Center: Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

Introduction Welcome to the technical support guide for the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol. This fused heterocyclic system is a critical precursor for various advanced materials and pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol. This fused heterocyclic system is a critical precursor for various advanced materials and pharmaceutical agents, including novel mitochondrial uncouplers.[1][2] Its synthesis, typically involving the cyclization of a 1,2-diaminofurazan (diaminofurazan) with an oxalic acid derivative, can be challenging.[3] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered issues, ensuring a higher success rate and purity in your synthetic endeavors.

Core Synthesis Pathway: An Overview

The most common and established route to Oxadiazolo[3,4-b]pyrazine-5,6-diol involves the condensation reaction between 3,4-diaminofurazan and a suitable C2-electrophile, typically oxalic acid or oxalyl chloride.[3] The reaction proceeds via the formation of a pyrazine ring fused to the existing oxadiazole (furoxan) core. Understanding this pathway is crucial for diagnosing and mitigating side reactions.

Synthesis_Workflow cluster_main Main Synthetic Pathway Diaminofurazan Diaminofurazan Intermediate Pyrazinedione Intermediate Diaminofurazan->Intermediate Condensation (e.g., in AcOH or HCl) Oxalic_Acid Oxalic Acid / Oxalyl Chloride Oxalic_Acid->Intermediate Product Oxadiazolo[3,4-b]pyrazine-5,6-diol Intermediate->Product Tautomerization

Caption: General workflow for the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: My reaction yield is consistently low. What are the primary causes?

Low yields are a frequent challenge and can often be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions

Symptom / Observation Potential Cause Recommended Action & Explanation
Reaction fails to proceed or stalls Poor Reagent Quality Starting Material Purity: Ensure the 3,4-diaminofurazan is pure. Impurities can interfere with the condensation. Recrystallize if necessary. Oxalic Acid Dihydrate: Use anhydrous oxalic acid or account for the water content if using the dihydrate, as excess water can hydrolyze intermediates.
Low yield with significant starting material recovery Inadequate Reaction Conditions Solvent Choice: While dilute HCl is a reported solvent, decomposition of the starting diamine can occur, leading to the formation of NH₄Cl and reducing yield.[3] Acetic acid is often a better choice, promoting condensation while minimizing decomposition.[3] Temperature & Time: Ensure the reaction is heated to reflux for a sufficient duration (e.g., 3-5 hours) to drive the condensation to completion.[3]
Dark, tarry substances form in the reaction vessel Decomposition & Polymerization Acid Concentration: Highly concentrated acid can promote charring and decomposition. Use dilute (e.g., 10%) aqueous HCl or glacial acetic acid.[1][3] Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that lead to colored impurities.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents Action: Recrystallize Diaminofurazan check_reagents->purify_reagents Impure? check_workup Analyze Workup Procedure check_conditions->check_workup Conditions OK optimize_solvent Action: Switch from HCl to Acetic Acid check_conditions->optimize_solvent Using HCl? optimize_temp Action: Ensure Adequate Reflux & Time check_conditions->optimize_temp Solvent OK? improve_isolation Action: Optimize Extraction/Filtration check_workup->improve_isolation Product Loss? end_success Yield Improved purify_reagents->end_success optimize_solvent->end_success optimize_temp->end_success improve_isolation->end_success

Caption: A decision tree for troubleshooting low reaction yields.

FAQ 2: I'm observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I prevent it?

The formation of dark, often polymeric, material is a common side reaction in condensations involving diamines, especially under harsh acidic conditions.

Mechanistic Insight into Side Product Formation

The desired reaction involves the formation of two amide bonds to create the pyrazine ring. However, intermolecular reactions can compete with the intramolecular cyclization, leading to oligomers and polymers.

Side_Reaction cluster_side Side Reaction Pathway Monomer1 Diaminofurazan (Molecule 1) Dimer Linear Dimer Intermediate Monomer1->Dimer Intermolecular Reaction Monomer2 Diaminofurazan (Molecule 2) Monomer2->Dimer Oxalic Oxalic Acid Oxalic->Dimer Polymer Insoluble Polymer Dimer->Polymer Further Condensation

Caption: Formation of polymeric byproducts via intermolecular condensation.

Preventative Measures:

  • Choice of Cyclizing Agent: Using oxalyl chloride instead of oxalic acid can sometimes lead to cleaner reactions and higher yields, as it is more reactive and the reaction can often be run at lower temperatures.[3][4]

  • Reaction Medium: As mentioned, switching from aqueous HCl to glacial acetic acid can significantly reduce byproduct formation.[3] Acetic acid serves as both a solvent and a catalyst without being overly harsh.

  • Temperature Control: Avoid excessive heating. While reflux is necessary, prolonged heating at very high temperatures can accelerate decomposition and polymerization pathways.

FAQ 3: My final product seems to decompose or shows poor stability. How can I handle and store it correctly?

The stability of heterocyclic diols can be a concern. The furoxan ring itself can be sensitive to thermal stress and certain chemical environments.[5]

Factors Affecting Stability:

  • Tautomerism: The product exists as a diol, but can tautomerize to the diketone form ([1][6][7]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is a related example).[3] This equilibrium can be influenced by pH and solvent.

  • pH Sensitivity: Highly basic or acidic conditions during workup and storage should be avoided. Some heterocyclic systems are prone to hydrolysis or ring-opening under these conditions.[8]

  • Thermal Stress: Furoxans can undergo thermal decomposition.[9] While the fused ring system provides stability, it is best to avoid excessive heat during drying and storage.

Recommended Handling and Storage Protocol:

  • Purification: After isolation by filtration, wash the crude product with water to remove residual acid, followed by a non-protic solvent like diethyl ether or acetone to remove organic impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid oven drying at high temperatures.

  • Storage: Store the purified, dry solid in a tightly sealed container, protected from light and moisture, preferably at reduced temperatures (e.g., 4 °C).

FAQ 4: What is the optimal method for purifying Oxadiazolo[3,4-b]pyrazine-5,6-diol?

Due to the nature of the product—often a sparingly soluble solid—purification can be challenging.

Purification Strategy:

  • Initial Isolation: The product often precipitates from the reaction mixture upon cooling.[3] This initial filtration is the primary purification step.

  • Washing: Thoroughly washing the filtered solid is critical.

    • Step 1: Water Wash: To remove inorganic salts (like NH₄Cl) and residual acid.

    • Step 2: Organic Solvent Wash: Use a solvent in which the product is insoluble but impurities might dissolve (e.g., acetone, ethyl acetate, or diethyl ether).

  • Recrystallization (If Necessary): If the product is still impure, recrystallization can be attempted. This is often difficult due to low solubility. High-boiling polar aprotic solvents like DMF or DMSO may be required, but care must be taken to avoid thermal decomposition. A chromatography-free purification approach focusing on extraction and precipitation is often more practical.[10]

Detailed Experimental Protocol

This protocol is a synthesis based on procedures for analogous heterocyclic systems.[3][4]

Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-diaminofurazan (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent. Then, add oxalyl chloride (1.1 eq) dropwise at room temperature. Caution: Oxalyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC if a suitable solvent system can be found.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Wash the solid with acetone to remove any remaining organic-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Alexopoulos, S. J., et al. (2020).[1][6][7]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(24), 15886–15902. Available from: [Link]

  • Ondrejkovičová, I., & Koman, M. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 58(2), 113-117. Available from: [Link]

  • Recent progress in synthesis and application of furoxan. (2023). RSC Publishing. Available from: [Link]

  • Kayan, C., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(44), 40389–40404. Available from: [Link]

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2022).[1][6][7]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2022(2), M1397. Available from: [Link]

  • Liu, S., et al. (2014). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 16(23), 6180–6183. Available from: [Link]

  • Basavannacharya, C., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 679–682. Available from: [Link]

  • Schröder, G., et al. (2008). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 112(35), 8084–8091. Available from: [Link]

  • Konstantinova, L.S., Obruchnikova, N.V., & Rakitin, O.A. (2022).[1][6][7]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. ResearchGate. Available from: [Link]

  • Purification of diols from aqueous and organic systems in comparison. ResearchGate. Available from: [Link]

  • Rahma, F. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]

  • Alexopoulos, S. J., et al. (2021). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters, 48, 128256. Available from: [Link]

  • Wang, W., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(4), 5914–5932. Available from: [Link]

  • Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. Available from: [Link]

  • Lecture Video Ch12 9 Preparation of Diols. (2021). YouTube. Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available from: [Link]

  • Jagadish, B., et al. (2008). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 19(12), 2569–2575. Available from: [Link]

  • Furoxan Synthesis From Styrenes Under Non- Acidic Conditions. (2006). Synfacts, 2006(01), 0033-0033. Available from: [Link]

  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (2023). Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Wang, R., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures. Molecules, 28(10), 4153. Available from: [Link]

  • Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols. (1999). European Patent Office. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Oxadiazolo[3,4-b]pyrazine-5,6-diol

Welcome to the technical support center for the purification of Oxadiazolo[3,4-b]pyrazine-5,6-diol. This guide is intended for researchers, scientists, and drug development professionals who are working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Oxadiazolo[3,4-b]pyrazine-5,6-diol. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section addresses common problems encountered during the purification of Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Issue 1: Low Recovery After Recrystallization

Q: I am experiencing a significant loss of my product, Oxadiazolo[3,4-b]pyrazine-5,6-diol, after recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery during recrystallization is a frequent challenge, often stemming from the choice of solvent or the procedure itself. Oxadiazolo[3,4-b]pyrazine-5,6-diol is a polar molecule due to the presence of two hydroxyl groups and multiple nitrogen atoms. Therefore, selecting an appropriate solvent system is critical.

  • Causality: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] If the compound has moderate to high solubility in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery. Conversely, if the compound is not sufficiently soluble in the hot solvent, you may use an excessively large volume of solvent, which also results in poor recovery upon cooling.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic solvent screening is the first step. Given the polar nature of your compound, consider the following solvents and mixtures. Test these on a small scale before committing your entire batch.

      Solvent/MixtureRationale
      WaterDue to the diol functionality, water is a potential recrystallization solvent. However, solubility might be low even at high temperatures.[2]
      Ethanol/WaterA mixture of ethanol and water is a common choice for polar compounds.[3][4] Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Then, add a few more drops of hot ethanol to redissolve and allow to cool slowly.
      Acetone/HexaneThis combination is effective for moderately polar compounds. Dissolve in hot acetone and add hexane as the anti-solvent.[2]
      Dioxane/WaterDioxane is a good solvent for many organic compounds and is miscible with water.
    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will keep more of your product in solution upon cooling.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

    • Seeding: If crystallization does not initiate, try adding a seed crystal from a previous batch or scratching the inside of the flask with a glass rod to create nucleation sites.

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze a small sample by TLC or LC-MS to determine the amount of product being lost. It may be possible to recover more product by further cooling or by performing a second recrystallization.

Issue 2: Persistent Impurities After Column Chromatography

Q: I am using silica gel column chromatography to purify Oxadiazolo[3,4-b]pyrazine-5,6-diol, but I am struggling to remove some polar impurities. My compound also seems to streak on the TLC plate. What can I do?

A: The purification of polar, nitrogen-containing heterocyclic compounds like Oxadiazolo[3,4-b]pyrazine-5,6-diol on silica gel can be challenging due to strong interactions with the acidic silica surface.[5] This can lead to streaking, poor separation, and even decomposition of the target compound.

  • Causality: The acidic nature of silica gel can strongly adsorb basic nitrogen atoms in your molecule, leading to tailing or streaking on TLC and poor resolution in column chromatography.[5] Polar impurities, such as unreacted oxalic acid or byproducts from the condensation reaction, can also interact strongly with the silica, making them difficult to separate from your polar product.

  • Troubleshooting Workflow:

    Purification_Troubleshooting start Streaking/Poor Separation on Silica TLC add_modifier Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine or Ammonia in Methanol) start->add_modifier Initial Approach use_alumina Switch to Alumina (Neutral or Basic) start->use_alumina Alternative reverse_phase Use Reversed-Phase (C18) Chromatography start->reverse_phase For Highly Polar Compounds hilic Consider HILIC start->hilic Alternative add_modifier->use_alumina If still problematic success Successful Purification add_modifier->success If resolved use_alumina->reverse_phase If still problematic use_alumina->success If resolved reverse_phase->hilic Alternative for very polar compounds reverse_phase->success Often effective hilic->success If resolved

    Caption: Troubleshooting workflow for chromatographic purification.

  • Detailed Protocols:

    • Modification of Silica Gel Chromatography:

      • Eluent Modification: To mitigate the acidity of silica gel, add a small amount of a basic modifier to your eluent system.[5] A common practice is to use a mobile phase like dichloromethane/methanol with 0.1-1% triethylamine or a few drops of aqueous ammonia.

      • Deactivation of Silica Gel: You can also deactivate the silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.

    • Alternative Stationary Phases:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[5]

      • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography is often a better choice.[5] A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating very polar compounds that are not well-retained on reversed-phase columns.[5]

Issue 3: Product Decomposition During Purification

Q: I suspect my Oxadiazolo[3,4-b]pyrazine-5,6-diol is decomposing during purification, especially when using acidic or basic conditions. How stable is this compound?

A: The stability of the oxadiazole ring is a key consideration during purification. While generally stable, extreme pH conditions can lead to ring-opening or other degradation pathways.

  • Causality: The[2][6][7]oxadiazole ring is electron-deficient and can be susceptible to nucleophilic attack under certain conditions.[8] While it is generally stable in aqueous acidic solutions, strong basic conditions can cause ring cleavage.[9] The diol functionality may also be sensitive to strong acids or bases.

  • Preventative Measures:

    • pH Control: When performing extractions or chromatography, try to maintain a pH as close to neutral as possible. If you need to use an acid or base, use it in dilute concentrations and for the shortest possible time.

    • Temperature: Avoid excessive heat during purification steps, such as concentrating solutions on a rotary evaporator. The stability of many organic compounds decreases at higher temperatures.

    • Inert Atmosphere: If you suspect oxidative degradation, perform purification steps under an inert atmosphere of nitrogen or argon.

    • Stability Test: To confirm if your compound is degrading on silica gel, you can perform a simple test. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound is likely decomposing on the silica.[10]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol?

A1: The synthesis of the precursor,[2][6][7]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, often involves the condensation of a diamine with oxalic acid.[6] Potential impurities could include:

  • Unreacted starting materials (e.g., diaminofurazan, oxalic acid).

  • Side products from incomplete cyclization or polymerization.

  • Residual acid or base from the reaction workup.

  • Byproducts from the chlorination step if you are synthesizing a chlorinated precursor.

Q2: What analytical techniques are recommended to assess the purity of Oxadiazolo[3,4-b]pyrazine-5,6-diol?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified compound and to detect any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Q3: Can I use activated carbon to decolorize my crude Oxadiazolo[3,4-b]pyrazine-5,6-diol?

A3: Yes, treatment with activated carbon can be an effective method for removing colored impurities. However, it should be used with caution as it can also adsorb your product, leading to lower yields. It is best to perform a small-scale test first. Add a small amount of activated carbon to a solution of your crude product, stir for a short period (e.g., 10-15 minutes), and then filter it through a pad of celite. Analyze the filtrate to see if the color has been removed and how much product has been lost.

Q4: My purified Oxadiazolo[3,4-b]pyrazine-5,6-diol is an amorphous solid or an oil. How can I induce crystallization?

A4: If your purified compound is not crystalline, it may be due to residual solvent or minor impurities.

  • High Vacuum Drying: Ensure all solvent has been removed by drying under a high vacuum for an extended period.

  • Solvent Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stir the mixture, and your compound may solidify. Hexane or diethyl ether are often good choices for this.

  • Slow Evaporation: Dissolve your compound in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • Re-purification: If the above methods fail, it is likely that your compound is still not pure enough to crystallize. In this case, another round of purification using a different method (e.g., switching from normal-phase to reversed-phase chromatography) may be necessary.

Visual Guide to Purification Strategy

Purification_Strategy crude Crude Oxadiazolo[3,4-b]pyrazine-5,6-diol recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization Initial Purification purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 column Column Chromatography purity_check2 Purity Check (TLC, HPLC) column->purity_check2 purity_check1->column Purity Not OK pure_product Pure Product (>95%) purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK further_purification Further Purification Needed purity_check2->further_purification Purity Not OK

Caption: General purification strategy for Oxadiazolo[3,4-b]pyrazine-5,6-diol.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Chaudhary, A., Saluja, P., Gaba, R., & Bhaduriya, V. (n.d.). Oxalic acid promoted condensation of diamines with benzil. ResearchGate. [Link]

  • Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

  • Common Solvents for Crystallization. (n.d.). [Link]

  • Liu, Y., et al. (2017). Interaction of oxalic acid with dimethylamine and its atmospheric implications. Physical Chemistry Chemical Physics, 19(3), 1736-1746. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. [Link]

  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]

  • Wang, Z., et al. (2026). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. [Link]

  • Recrystallization. (n.d.). [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 92, 245-263. [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. [Link]

  • A systematic study of the purification of oxalic acid. (n.d.). CORE. [Link]

  • Krol, B., et al. (2021). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. Polymers, 13(16), 2758. [Link]

  • Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. (2022). Molecules, 27(11), 3591. [Link]

  • Crystallization. (n.d.). [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2021). Journal of the Indian Chemical Society, 98(12), 100237. [Link]

  • Cox, W. L. (1958). U.S. Patent No. 2,857,424. Washington, DC: U.S.
  • Recrystallization. (n.d.). [Link]

  • Troubleshooting Flash Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2439. [Link]

  • Intermolecular Hydrogen-Bonded Interactions of Oxalic Acid Conformers with Sulfuric Acid and Ammonia. (2020). The Journal of Physical Chemistry A, 124(40), 8207-8218. [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024). Journal of Chromatographic Science, 52(8), 719-726. [Link]

  • How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. [Link]

  • Purifying method of alkanediol. (2019).

Sources

Optimization

Technical Support Center: Hydrolysis of Oxadiazolo[3,4-b]pyrazine Derivatives

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals working with oxadiazolo[3,4-b]pyrazine derivatives. The focus is on the hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with oxadiazolo[3,4-b]pyrazine derivatives. The focus is on the hydrolytic cleavage of the oxadiazole ring to regenerate the corresponding diamine precursor. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to ensure the successful execution of this transformation.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the hydrolysis of the oxadiazolo[3,4-b]pyrazine core.

Question: My reaction shows low or no conversion of the starting material, even after extended reaction times. What are the likely causes and solutions?

Answer: This is a common issue, often related to the inherent stability of the heterocyclic system or insufficient reaction conditions. The[1][2][3]oxadiazole ring, particularly when fused to an electron-deficient pyrazine ring, can be resistant to hydrolysis.[4][5]

  • Causality & Explanation: The hydrolysis is typically an acid-catalyzed process. The reaction begins with the protonation of one of the nitrogen atoms in the oxadiazole ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by water.[1] If the acid concentration or temperature is too low, the activation energy for this initial protonation and subsequent attack will not be overcome.

  • Solutions:

    • Increase Acid Concentration: If you are using a dilute acid (e.g., 2M HCl), consider incrementally increasing the concentration. A switch to a stronger acid, such as concentrated sulfuric acid or a mixture of HCl/acetic acid, can be effective.[6][7]

    • Elevate Reaction Temperature: Many hydrolysis reactions require thermal energy. If you are running the reaction at room temperature, gradually increase the heat to 50-60 °C, and then to reflux if necessary. Monitor for any signs of decomposition (e.g., darkening of the solution).

    • Monitor by TLC/LC-MS: Ensure you have a reliable method to track the reaction's progress. Sometimes, the product may have a similar Rf value to the starting material in certain solvent systems. Use LC-MS to confirm the presence of the product's mass peak.

Question: The reaction works, but my yields are consistently low. Where am I losing my product?

Answer: Low yields can stem from incomplete conversion, product degradation under the reaction conditions, or issues during the workup and purification stages.

  • Causality & Explanation: The target product, a substituted diaminopyrazine, may itself be unstable under harsh acidic and high-temperature conditions. Furthermore, if the product has some solubility in the aqueous phase, it can be lost during extraction.

  • Solutions:

    • Reaction Optimization: Create a reaction matrix to find the optimal balance of acid concentration, temperature, and time. The goal is to find conditions where the starting material is consumed before significant product degradation occurs. See the table below for a starting point.

    • Workup Procedure: After neutralizing the acid, ensure you extract with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times (at least 3-4x) to recover all the product. If the product is suspected to be polar, continuous liquid-liquid extraction may be necessary.

    • Purification Method: The diaminopyrazine product is basic. Standard silica gel chromatography can sometimes lead to streaking and product loss. Consider deactivating the silica gel with a small percentage of triethylamine or ammonia in the eluent, or opt for a different stationary phase like alumina.

Question: I am observing multiple unexpected spots on my TLC plate. What are these side products and how can I avoid them?

Answer: Side product formation is often a result of the reaction conditions being too harsh, leading to decomposition of the pyrazine ring or further reactions of the diamine product.

  • Causality & Explanation: Strong, hot acid can potentially lead to the degradation of the pyrazine ring itself, not just the opening of the oxadiazole. The resulting diaminopyrazine can also be susceptible to oxidation, especially during workup, which can lead to colored, complex byproducts.[8][9]

  • Solutions:

    • Milder Conditions: Revert to less forcing conditions. Try a weaker acid or lower the reaction temperature and allow for a longer reaction time.

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Degassing your solvents can also be beneficial.

    • Alternative Methods: If acid hydrolysis proves too harsh, consider a reductive ring-opening. While this yields the same diamine product, the conditions are often milder. A common method involves using iron powder in acetic acid or sodium dithionite.[2] This approach avoids strong mineral acids entirely.

ParameterCondition 1 (Mild)Condition 2 (Moderate)Condition 3 (Forcing)Expected Outcome
Acid 2M HCl6M HClConc. H₂SO₄ in DioxaneIncreased reactivity with stronger acid
Temperature 50 °C80 °C110 °C (Reflux)Faster reaction, higher risk of degradation
Time 12-24 hours4-8 hours1-3 hoursShorter times for more forcing conditions
Atmosphere AirAirNitrogenInert gas may reduce side products

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the hydrolysis of an oxadiazolo[3,4-b]pyrazine? Is it a diol?

While the term "hydrolysis" might suggest the formation of hydroxyl groups, the hydrolytic cleavage of the[1][2][3]oxadiazole (furazan) ring fused to a pyrazine core will yield the corresponding 1,2-diaminopyrazine derivative . This is because the oxadiazole ring is conceptually derived from a diamine. This diamine is a critical synthetic precursor and the expected product of a successful ring-opening reaction.[2]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of the oxadiazole ring?

The mechanism involves a sequence of protonation and nucleophilic attack.[1][10]

  • Protonation: The process starts with the protonation of a nitrogen atom on the oxadiazole ring by the acid catalyst (H₃O⁺). This enhances the electrophilicity of the ring's carbon atoms.[1]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic carbon atoms adjacent to the protonated nitrogen.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.[10]

  • Ring Opening: A cascade of electron movements leads to the cleavage of the N-O and C-O bonds within the oxadiazole ring, causing it to open.

  • Tautomerization & Hydrolysis: Further steps involving tautomerization and hydrolysis of imine-like intermediates ultimately lead to the formation of the two amino groups on the pyrazine ring.

Q3: Can I use a base to catalyze the hydrolysis instead of an acid?

Base-catalyzed hydrolysis of N-heterocycles is possible but is generally less common and effective for this specific ring system. The electron-rich nature of the oxadiazolo[3,4-b]pyrazine system makes it less susceptible to nucleophilic attack by hydroxide ions unless activated by strong electron-withdrawing groups. Acid catalysis is the more standard and reliable approach for this transformation.

Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for a representative hydrolysis reaction.

Workflow Diagram: Hydrolysis of Oxadiazolo[3,4-b]pyrazine

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Oxadiazolo[3,4-b]pyrazine Derivative Reaction Hydrolysis Start->Reaction 6M HCl, Dioxane 80 °C, 4-8h Workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., EtOAc) 3. Drying (e.g., Na₂SO₄) Reaction->Workup Reaction Monitoring (TLC / LC-MS) Purification Column Chromatography or Recrystallization Workup->Purification Product Diaminopyrazine Derivative Purification->Product

Caption: Workflow for the acid-catalyzed hydrolysis of oxadiazolo[3,4-b]pyrazines.

Protocol: Acid-Catalyzed Hydrolysis

Disclaimer: This protocol is a general guideline. Reaction times and temperatures may need to be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Oxadiazolo[3,4-b]pyrazine derivative (1.0 eq)

  • 1,4-Dioxane

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the oxadiazolo[3,4-b]pyrazine derivative (1.0 eq). Add 1,4-dioxane to dissolve the starting material (concentration approx. 0.1 M). Add an equal volume of 6M HCl.

    • Expert Tip: Dioxane is used as a co-solvent to ensure the solubility of the often-hydrophobic starting material in the aqueous acidic medium.

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material is no longer visible.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully add saturated NaHCO₃ solution portion-wise until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH ~ 8).

    • Causality Note: Neutralization is critical to stop the reaction and to ensure the diamine product is in its free-base form, which is more soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel (using a hexane/ethyl acetate system, potentially with 1% triethylamine to prevent streaking) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final diaminopyrazine product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. National Institutes of Health (NIH). [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). National Institutes of Health (NIH). [Link]

  • Synthesis and Screening of New[1][10][11]Oxadiazole,[1][2][11]Triazole, and[1][2][11]Triazolo[4,3-b][1][2][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationship Studies of[1][2][3]Oxadiazolo[3,4-b]pyrazine-Containing Polymyxin-Selective Resistance-Modifying Agents. ResearchGate. [Link]

  • Structure-activity relationship studies of[1][2][3]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents. PubMed. [Link]

  • Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. ResearchGate. [Link]

  • Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. ResearchGate. [Link]

  • [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. ResearchGate. [Link]

  • Structure–activity relationship studies of[1][2][3]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. National Institutes of Health (NIH). [Link]

  • [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology Research. [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Could anyone help me in the synthesis of 2,3-diaminophenazine? ResearchGate. [Link]

  • Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives. ACS Publications. [Link]

  • Synthesis method of phenazine-2,3-diamine hydrochloride.
  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). [Link]

  • Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. Royal Society of Chemistry Publishing. [Link]

  • Acid-Base Properties of Nitrogen Heterocycles Practice Problems. Pearson. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Troubleshooting

Alternative reagents for the synthesis ofOxadiazolo[3,4-b]pyrazine-5,6-diol

Welcome to the technical support center for the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the challenges you may encounter in the lab. Our focus is on providing practical, field-proven insights and exploring effective alternative reagents to optimize your synthetic outcomes.

Section 1: Synthesis Overview & Key Challenges

The synthesis of the[1][2][3]Oxadiazolo[3,4-b]pyrazine core is a foundational step for creating a variety of compounds with applications ranging from energetic materials to novel therapeutics, such as mitochondrial uncouplers for treating nonalcoholic steatohepatitis.[3][4] The target molecule, Oxadiazolo[3,4-b]pyrazine-5,6-diol, is a key intermediate, typically formed by the condensation of 3,4-diaminofurazan (DAF) with an oxalic acid equivalent.

While the synthetic route appears straightforward, researchers frequently face challenges related to the stability of intermediates, reaction conditions, and reagent choice, which can significantly impact yield and purity. This guide will deconstruct these challenges and provide robust solutions.

Experimental Workflow Overview

The overall synthetic pathway is a two-stage process. First is the preparation of the critical precursor, 3,4-diaminofurazan (DAF), followed by its condensation to form the target diol.

G cluster_0 Stage 1: DAF Synthesis cluster_1 Stage 2: Diol Synthesis Glyoxime Glyoxime DAG Diaminoglyoxime (DAG) Glyoxime->DAG  Hydroxylamine HCl  NaOH, 90°C DAF 3,4-Diaminofurazan (DAF) DAG->DAF  KOH  170-180°C Reagent Oxalic Acid Oxalyl Chloride DAF_ref Diol Oxadiazolo[3,4-b]pyrazine- 5,6-diol Reagent->Diol  Condensation  (e.g., AcOH)

Caption: General two-stage workflow for the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Section 2: FAQs on Starting Material: 3,4-Diaminofurazan (DAF)

The quality and availability of 3,4-diaminofurazan (DAF) are critical for the success of the subsequent condensation.[2] Many synthetic failures can be traced back to this initial stage.

Q1: My synthesis of diaminoglyoxime (DAG), the precursor to DAF, is giving a low yield. What are the most critical parameters?

A1: The conversion of glyoxime to diaminoglyoxime (DAG) via reaction with hydroxylamine hydrochloride is sensitive to stoichiometry and temperature.[2] A common and effective method involves using aqueous sodium hydroxide as the base and maintaining a temperature of around 90°C for approximately 6 hours.[1][2][5]

  • Causality: The alkaline medium is crucial for the reaction to proceed. The temperature control is a balance; too low, and the reaction is impractically slow, while too high can lead to decomposition. The reported yields for this step are typically in the 50-60% range, so ensure your expectations are aligned with literature precedents.[1][2]

  • Troubleshooting Tip: Ensure the glyoxime is fully suspended in the NaOH solution before adding the hydroxylamine hydrochloride. The addition of hydroxylamine hydrochloride should be done in one portion to ensure consistent reaction initiation.[2] Upon cooling, DAG should precipitate as colorless needles. If it oils out or fails to crystallize, try seeding the solution with a previously obtained crystal or scratching the inside of the flask.

Q2: The cyclization of DAG to DAF requires high temperatures (180°C) and pressure. Are there any milder or higher-yielding alternatives?

A2: Yes, while the traditional method of heating DAG with potassium hydroxide in a high-temperature, high-pressure reactor is effective, it can be resource-intensive and hazardous.[1] Recent advancements offer more accessible and efficient alternatives.

  • Alternative 1: Supported Solid Alkali. Research has shown that using a supported solid alkali can significantly improve the yield to over 90%.[6] This method often proceeds at lower pressures and temperatures compared to the traditional KOH method.[6] The solid support provides a large surface area for the reaction, enhancing efficiency, and the catalyst can often be recycled.[6]

  • Alternative 2: Microwave-Mediated Synthesis. Microwave-assisted synthesis is another excellent alternative that can dramatically reduce reaction times and improve yields. This method has been reported as a convenient route to DAF.[1]

  • Alternative 3: Ethylene Glycol Solvent. A process using ethylene glycol as a solvent with KOH at 170°C (at atmospheric pressure) has been described.[7] This avoids the need for a high-pressure reactor, making the synthesis more accessible, though the reported yield was around 52%.[7]

Q3: How do I purify DAF effectively before proceeding to the next step?

A3: DAF is typically isolated by cooling the reaction mixture and precipitating the product. Recrystallization is often not necessary if the reaction is clean. The primary purification is the removal of the inorganic base (e.g., KOH). After filtering the crude product, wash it thoroughly with cold water to remove residual salts. The melting point is a good indicator of purity; pure DAF melts around 179-181°C.[7] For most applications, a product that is an off-white or light tan solid after washing and drying is suitable for the next step.

Section 3: FAQs on Core Synthesis & Alternative Reagents

This section addresses the crucial condensation step of DAF with a C2 electrophile to form the Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Q1: The standard protocol uses oxalic acid in dilute HCl, but my yields are very low. What is causing this and what is a better alternative?

A1: This is a very common and critical issue. The use of oxalic acid in hot, dilute hydrochloric acid can lead to the decomposition of the acid-sensitive diaminofurazan starting material or the product itself.[8][9] This is evidenced in the synthesis of the analogous[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, where this method resulted in a meager 12% yield and significant formation of ammonium chloride, a decomposition byproduct.[8][9]

The recommended alternative reagent is oxalyl chloride.

  • Expertise & Causality: Oxalyl chloride is a much more reactive C2 electrophile than oxalic acid. It readily reacts with the amino groups of DAF to form the desired di-amide linkages, which then cyclize to the pyrazine-diol ring. This higher reactivity allows the reaction to proceed under milder conditions and often in a non-aqueous solvent like acetic acid, avoiding the harsh acidic aqueous environment that causes degradation. In the synthesis of the thiadiazolo analogue, switching from oxalic acid/HCl to oxalyl chloride/acetic acid boosted the yield from 12% to 72%.[8][9]

Reagent Comparison
FeatureOxalic Acid / dil. HClOxalyl Chloride / Acetic Acid
Reactivity LowHigh
Typical Yield Very Low (~10-15%)[8][9]High (~70-75%)[8][9]
Side Reactions Decomposition of starting material[8][9]Fewer; main byproduct is HCl gas
Reaction Conditions Aqueous, acidic, high heatAnhydrous, milder heat
Workup Difficult; product may be water-solubleSimpler; product often precipitates
Safety CorrosiveHighly corrosive, moisture-sensitive, releases HCl gas. Must be handled in a fume hood.

Q2: Are there any other viable alternatives to oxalyl chloride if I want to avoid its hazards?

A2: While oxalyl chloride is highly effective, its toxicity and reactivity are valid concerns. A good intermediate option is to use oxalic acid in a different solvent system. As demonstrated with the thiadiazolo analogue, simply switching the solvent from dilute HCl to glacial acetic acid increased the yield from 12% to 51%.[8][9]

  • Mechanism Insight: Acetic acid provides an acidic environment to catalyze the condensation and dehydration steps but is less harsh and less aqueous than 10% HCl. This reduces the rate of hydrolytic decomposition of the sensitive furazan ring, preserving your starting material and product, leading to a significantly better yield. This approach represents a good compromise between safety and efficiency.

Section 4: Detailed Experimental Protocol

This protocol describes the synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol using the recommended alternative reagent, oxalyl chloride, based on the highly successful analogous synthesis of the thiadiazolo derivative.[8][9]

Protocol: Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol via Oxalyl Chloride

Safety First: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 3,4-Diaminofurazan (DAF)

  • Oxalyl chloride

  • Glacial acetic acid (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube (or nitrogen/argon inlet)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. A drying tube filled with calcium chloride can be used at the top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Addition: In the flask, suspend 3,4-diaminofurazan (1.0 eq) in glacial acetic acid.

  • Reaction Initiation: While stirring, slowly add oxalyl chloride (1.1 eq) to the suspension. The addition may be exothermic, and gas evolution (HCl) will be observed.

  • Heating: Once the initial reaction subsides, heat the mixture to reflux (the boiling point of acetic acid is ~118°C) and maintain this temperature for 5-6 hours.

  • Reaction Monitoring (Optional): The reaction can be monitored by TLC if a suitable mobile phase is developed. The product is expected to be significantly more polar than the starting material.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The target product, Oxadiazolo[3,4-b]pyrazine-5,6-diol, is expected to precipitate from the acetic acid solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a small amount of cold water to remove residual acetic acid and any ammonium chloride byproduct, followed by a wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified product under vacuum to obtain the final diol.

G start Start: Assemble Dry Glassware under N2/Ar atmosphere add_daf Suspend DAF (1.0 eq) in glacial acetic acid start->add_daf add_oxalyl Slowly add Oxalyl Chloride (1.1 eq) (Caution: Exothermic, HCl gas evolution!) add_daf->add_oxalyl reflux Heat to Reflux (~118°C) for 5-6 hours add_oxalyl->reflux cool Cool to Room Temperature reflux->cool filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash solid with: 1. Cold Water 2. Diethyl Ether filter->wash dry Dry product under vacuum wash->dry end End: Purified Diol dry->end

Caption: Step-by-step workflow for the synthesis using the oxalyl chloride method.

References

  • AXT. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. Retrieved from [Link]

  • Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Defense Technical Information Center. Retrieved from [Link]

  • Childs-Le Bideau, F., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. Available at: [Link]

  • Alexeeva, E. A., et al. (2022). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. National Institutes of Health. Available at: [Link]

  • Childs-Le Bideau, F., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. PubMed. Available at: [Link]

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2021).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at: [Link]

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2021).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2013). Two new synthesis method of 3, 4-diaminofurazan. ResearchGate. Available at: [Link]

  • (n.d.). Three methods of synthesizing 3,4-diaminofurazan. ResearchGate. Retrieved from [Link]

  • Gunasekaran, A., et al. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. Available at: [Link]

  • (n.d.). Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. ResearchGate. Retrieved from [Link]

  • Tselinsky, I. V., et al. (2009). Process for the manufacture of diaminofurazan. Google Patents.

Sources

Optimization

Technical Support Center: Purification of Oxadiazolo[3,4-b]pyrazine-5,6-diol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude Oxadiazolo[3,4-b]pyrazine-5,6-diol. As a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude Oxadiazolo[3,4-b]pyrazine-5,6-diol. As a critical scaffold in the development of novel therapeutics, including mitochondrial uncouplers, achieving high purity is paramount for reliable downstream applications and data integrity.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Oxadiazolo[3,4-b]pyrazine-5,6-diol?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. A common pathway involves the condensation of a diaminofurazan or a related 1,2-diamine with an oxalic acid derivative (like oxalic acid itself or oxalyl chloride) in an acidic medium.[3][4]

Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual diaminofurazan and oxalic acid.

  • Reaction Byproducts: Incomplete cyclization can lead to intermediate amide species. If hydrochloric acid is used as the solvent or catalyst, inorganic salts like ammonium chloride (NH₄Cl) can form, especially if decomposition of starting materials or products occurs.[3][4]

  • Solvent Residues: Trapped molecules of the reaction solvent (e.g., acetic acid, water).

  • Degradation Products: The heterocyclic core can be susceptible to hydrolysis or decomposition under harsh acidic or thermal conditions. For instance, using DMSO-d6 for NMR analysis has been noted to cause hydrolysis back to the diol for related derivatives.[1]

Q2: What is the general strategic approach to purifying this compound?

A2: A multi-step approach is typically most effective. The strategy hinges on exploiting the differences in physical and chemical properties (solubility, polarity, acidity) between the desired diol and the impurities.

A logical workflow is as follows:

  • Initial Work-up/Wash: Neutralize any strong acid catalyst and use aqueous washes to remove inorganic salts and water-soluble starting materials.

  • Recrystallization: This is the primary and most efficient technique for removing the bulk of impurities and should be the first method attempted.[5]

  • Chromatography: If recrystallization fails to achieve the desired purity, column chromatography is employed as a higher-resolution secondary technique.[6][7]

  • Purity and Identity Confirmation: Finally, use analytical techniques to confirm the purity and structural identity of your final compound.

Below is a workflow diagram illustrating this strategic approach.

G cluster_0 Purification Strategy Crude Crude Product Wash Aqueous Wash / Neutralization Crude->Wash Remove inorganic salts Recrystallize Recrystallization Wash->Recrystallize Primary purification Analyze1 Purity Check (TLC/HPLC) Recrystallize->Analyze1 Chromatography Column Chromatography Analyze1->Chromatography Purity Not OK Pure Pure Product (>95%) Analyze1->Pure Purity OK Analyze2 Purity & Identity Confirmation (NMR, MS, HPLC) Chromatography->Analyze2 Analyze2->Chromatography Repeat or Re-evaluate Analyze2->Pure Purity & Identity OK

Caption: General workflow for purifying crude Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Troubleshooting and In-Depth Guides

This section addresses specific experimental failures in a Q&A format, providing causal analysis and validated solutions.

Problem 1: My recrystallization attempt failed. The compound either "oiled out" or the final purity is still low.

Q: I tried to recrystallize my crude product, but it separated as an oil instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common problem in crystallization and typically occurs for one of two reasons: the solution is too supersaturated, or the presence of impurities is depressing the melting point and inhibiting lattice formation.[7]

Causality & Solution Pathway:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble, you will get low recovery. If it is not soluble enough, it won't dissolve fully. The diol structure, with two hydroxyl groups, suggests it is quite polar.

  • Cooling Rate is Too Fast: Rapid cooling doesn't give molecules sufficient time to orient themselves into a crystal lattice, favoring the formation of an amorphous oil.

  • High Impurity Load: Impurities disrupt crystallization. If your crude product is less than 80-85% pure, a preliminary purification step may be necessary before attempting recrystallization.

Troubleshooting Protocol: Optimizing Recrystallization

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent (see table below) to each tube at room temperature. A good candidate will not dissolve the solid.

    • Heat the tubes that did not show dissolution. A good solvent will now dissolve the solid completely.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline precipitate is your best choice.

  • Execute the Recrystallization:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent. Adding too much solvent is a common mistake that drastically reduces yield.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Do not disturb it. Covering the flask with a watch glass and insulating it can help.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

Solvent System Polarity Rationale for Use
Water (H₂O)HighLikely to dissolve the polar diol at high temperatures. Good for removing non-polar impurities.
Ethanol (EtOH) / WaterMedium-HighA solvent pair can fine-tune solubility. Dissolve in hot ethanol, then add hot water dropwise until cloudy.
Acetic Acid (AcOH)High (Polar Protic)Often used in the synthesis, so it's a good starting point for recrystallization.[3][4]
Ethyl Acetate (EtOAc)MediumMay be effective if the compound is less polar than anticipated.
Dioxane / WaterMedium-HighDioxane is a good solvent for many heterocycles.
Problem 2: Recrystallization improved purity, but TLC/HPLC analysis shows it's still not clean enough for my assay.

Q: My product is ~90% pure after recrystallization, but I need >98%. What is the next step?

A: When recrystallization is insufficient, high-resolution column chromatography is the logical next step.[5] Given the polar nature of your diol, you have two primary options: normal-phase chromatography on silica gel (with a highly polar mobile phase) or reversed-phase chromatography.

Causality & Solution Pathway:

  • Normal-Phase Silica Gel: Silica gel is acidic and works by adsorbing polar compounds. To elute a very polar compound like your diol, you will need a very polar solvent system. A common issue with nitrogen-containing heterocycles is "streaking" or tailing on silica due to strong interaction with acidic silanol groups.[7]

  • Reversed-Phase (C18): This uses a non-polar stationary phase (C18 silica). Polar compounds have weak interactions and elute early with a polar mobile phase (like water/acetonitrile). This is often an excellent choice for purifying polar compounds that behave poorly on silica.[7]

G cluster_0 Chromatography Decision Matrix Start Recrystallized Product (Still Impure) Check Analyze Impurity Polarity (via TLC/LC-MS) Start->Check Silica Normal-Phase (Silica) Check->Silica Impurities are LESS polar RP Reversed-Phase (C18) Check->RP Impurities are MORE polar Tailing Compound streaks or does not elute? Silica->Tailing Result2 Good separation of polar impurities RP->Result2 Result1 Good separation of non-polar impurities Tailing->RP Yes Tailing->Result1 No

Caption: Decision matrix for choosing the right chromatography method.

Protocol: Reversed-Phase Flash Chromatography

Reversed-phase is often the superior choice for polar heterocyclic compounds.

  • Sample Preparation:

    • Dissolve your partially purified compound in a minimum amount of a strong solvent like methanol or DMSO.

    • "Dry load" the sample for best results: add a small amount of C18 silica to the solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This prevents issues associated with using a strong injection solvent.[7]

  • Column and Mobile Phase:

    • Select a pre-packed C18 flash column appropriately sized for your sample amount (typically aim for a sample load of 1-2% of the stationary phase mass).

    • Prepare your mobile phase. A common system is a gradient of Water (Solvent A) and Acetonitrile or Methanol (Solvent B), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Elution:

    • Equilibrate the column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 5 column volumes.

    • Load your dry-loaded sample onto the top of the column.

    • Begin elution with a shallow gradient (e.g., 5% to 50% Solvent B over 20-30 column volumes).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to isolate your final, pure compound.

References

  • Chen, S. Y., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(5), 2511–2526. Available at: [Link]

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2022).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2022(4), M1483. Available at: [Link]

  • Konstantinova, L. S., Obruchnikova, N. V., & Rakitin, O. A. (2022). [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. ResearchGate. Available at: [Link]

  • Childs, S. L., et al. (2021). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. National Institutes of Health. Available at: [Link]

  • Chen, S. Y., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. PubMed. Available at: [Link]

  • 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: synthesis and electrochemical study. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Structure–activity relationship studies of[1][2][3]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. National Institutes of Health. Available at: [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • MDPI. (n.d.). Organics | Special Issue : Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis Efficiency ofOxadiazolo[3,4-b]pyrazine-5,6-dione and its Thia-Analog

A Comparative Guide to the Synthesis Efficiency of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-dione and its Thia-Analog Introduction: The Significance of Fused Chalcogenadiazolopyrazines Fused heterocyclic systems are corners...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis Efficiency of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-dione and its Thia-Analog

Introduction: The Significance of Fused Chalcogenadiazolopyrazines

Fused heterocyclic systems are cornerstones of modern medicinal chemistry and materials science. Among these, the[1][2][3]oxadiazolo[3,4-b]pyrazine (furazanopyrazine) and[1][2][3]thiadiazolo[3,4-b]pyrazine scaffolds have garnered significant interest. The oxadiazolo derivatives, in particular, serve as key precursors for a vast number of biologically active compounds, including kinase inhibitors and potent mitochondrial uncouplers with therapeutic potential for nonalcoholic steatohepatitis (NASH).[2][4] The electron-withdrawing nature of the fused ring system also makes these cores attractive for developing advanced optoelectronic materials.[5]

While the oxadiazole variants are well-studied, their thio-analogs ([1][2][3]thiadiazolo[3,4-b]pyrazines) are less explored, primarily due to synthetic challenges.[1][6] The dione (or its diol tautomer) version of these heterocycles is a critical intermediate for further functionalization, typically into dihalo-derivatives which then open the door to a multitude of derivative compounds via nucleophilic substitution.[4]

This guide provides an in-depth, objective comparison of the synthesis efficiency for[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione and its direct heterocyclic analog,[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. We will dissect the established protocols, analyze the experimental outcomes, and explain the chemical reasoning behind the dramatic differences in synthetic viability, providing researchers with a clear understanding of the critical factors governing the preparation of these valuable compounds.

Overview of Synthetic Pathways

The general strategy for constructing both heterocyclic systems involves the condensation of a 1,2-diamine precursor with an oxalic acid derivative. For the oxo-analog, the starting material is 3,4-diaminofurazan. For the thio-analog, it is 1,2,5-thiadiazole-3,4-diamine. The reaction forms the pyrazine ring fused to the existing oxadiazole or thiadiazole core.

Synthetic_Pathways A 3,4-Diaminofurazan B [1,2,5]Oxadiazolo[3,4-b]pyrazine -5,6(4H,7H)-dione A->B + H₂O P1 C Oxalic Acid Derivative C->B + H₂O E [1,2,5]Thiadiazolo[3,4-b]pyrazine -5,6(4H,7H)-dione C->E + H₂O P2 D 1,2,5-Thiadiazole-3,4-diamine D->E + H₂O

Figure 1: General synthetic routes for the target dione compounds.

Synthesis of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione

The established and widely used method for synthesizing the oxadiazolo dione involves the direct condensation of 3,4-diaminofurazan with oxalic acid.

Causality Behind Experimental Choice

The reaction is typically performed in dilute hydrochloric acid.[1][4] The acidic medium serves to protonate the carbonyl oxygen of oxalic acid, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by the amino groups of the diaminofurazan. The stability of the diaminofurazan precursor under these conditions allows for an effective cyclization.

Experimental Protocol: Oxo-Analog

The following is a representative protocol based on methods cited in the literature.[4]

  • Reaction Setup: To a solution of 3,4-diaminofurazan in 10% aqueous hydrochloric acid, add an equimolar amount of oxalic acid dihydrate.

  • Reaction Condition: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product typically precipitates from the aqueous solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the target compound.

This protocol is considered robust for the oxadiazolo-scaffold, forming the basis of comparison for its thio-analog.

Synthesis of[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione (Thio-Analog)

The synthesis of the thio-analog is considerably more challenging. A direct application of the protocol used for the oxo-analog proves to be highly inefficient. Extensive methodological optimization is required to achieve a synthetically useful yield.[1][6]

Comparative Experimental Design and Results

Researchers systematically investigated the condensation of 1,2,5-thiadiazole-3,4-diamine with different reagents and solvents to optimize the reaction. The results starkly contrast with the straightforward synthesis of the oxo-analog.[1][6]

Thio_Analog_Optimization cluster_0 Reaction Conditions cluster_1 Outcome Start 1,2,5-Thiadiazole- 3,4-diamine Cond1 Oxalic Acid dil. HCl, 3h, Reflux Start->Cond1 Method 1 Cond2 Oxalic Acid Acetic Acid, 6h, Reflux Start->Cond2 Method 2 Cond3 Oxalyl Chloride Acetic Acid, 5h, Reflux Start->Cond3 Method 3 Result1 12% Yield (Decomposition) Cond1->Result1 Result2 51% Yield Cond2->Result2 Result3 72% Yield (Precipitation) Cond3->Result3

Figure 2: Workflow of the experimental optimization for the thio-analog synthesis.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of the optimization study for the thio-analog synthesis.[1][6]

EntryElectrophileSolventTime (h)Yield (%)Isolation MethodKey Observation
1Oxalic AcidDilute HCl312ExtractionSignificant decomposition of starting material.
2Oxalic AcidAcetic Acid651ExtractionReduced decomposition, moderate yield.
3Oxalyl ChlorideGlacial Acetic Acid572 Filtration Optimal; clean reaction, product precipitates.
Causality Behind Experimental Outcomes
  • Method 1 (12% Yield): The attempt to replicate the oxo-analog's synthesis conditions resulted in a dismal 12% yield. The core issue is the instability of the 1,2,5-thiadiazole-3,4-diamine precursor in hot, strong mineral acid (HCl).[1] Significant decomposition occurs, leading to the formation of ammonium chloride and other byproducts, which severely limits the formation of the desired product. This reveals a critical difference in the chemical stability between the diaminofurazan and diaminothiadiazole precursors.

  • Method 2 (51% Yield): Replacing hydrochloric acid with acetic acid improved the yield to 51%. Acetic acid is a weaker, organic acid. This less harsh environment mitigates the rapid decomposition of the sensitive diamine precursor.[1] However, the lower acidity also reduces the activation of oxalic acid, likely leading to a slower reaction rate and requiring a longer reaction time, leaving room for competing side reactions.

  • Method 3 (72% Yield - Optimal): The breakthrough was achieved by replacing oxalic acid with the highly reactive acylating agent, oxalyl chloride, while retaining acetic acid as the solvent. Oxalyl chloride is far more electrophilic than oxalic acid and does not require strong acid activation. This high reactivity drives the cyclization to completion rapidly and efficiently, outcompeting the diamine decomposition pathway.[1][6] A significant practical advantage of this method is that the product is insoluble in the reaction mixture and precipitates upon cooling, allowing for simple isolation by filtration. This avoids the need for aqueous workup and extraction, streamlining the entire process.

Experimental Protocol: Thio-Analog (Optimal)

This protocol is a self-validating system for achieving the highest reported efficiency.[1][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,2,5-thiadiazole-3,4-diamine (1.0 eq) to glacial acetic acid.

  • Reagent Addition: Slowly add oxalyl chloride (1.05 eq) to the mixture.

  • Reaction Condition: Heat the mixture to reflux (approximately 118-120 °C) and stir for 5 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add water to precipitate the product completely.

  • Purification: Collect the solid precipitate by filtration, wash sequentially with water, and dry under vacuum to yield the pure[1][2][3]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione as a yellow solid.

Conclusion and Key Takeaways

This comparative guide demonstrates that while[1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-dione and its thio-analog are structurally similar, their synthesis efficiencies are governed by profoundly different chemical principles.

  • Synthesis of the Oxo-Analog is robust and proceeds efficiently using a standard acid-catalyzed condensation with oxalic acid in dilute HCl. The 3,4-diaminofurazan precursor is stable under these conditions.

  • Synthesis of the Thio-Analog is highly inefficient under the same conditions due to the acid-lability of the 1,2,5-thiadiazole-3,4-diamine precursor.[1][6]

  • Efficiency Optimization for the thio-analog hinges on two key modifications:

    • Solvent Change: Switching from a strong mineral acid (HCl) to a weaker organic acid (acetic acid) is crucial to prevent substrate decomposition.

    • Reagent Change: Employing a highly reactive electrophile (oxalyl chloride) instead of oxalic acid accelerates the desired cyclization, outcompeting degradation pathways and leading to a high yield (72%).[1]

For researchers in drug development and materials science, this analysis underscores the critical importance of precursor stability in synthetic planning. The optimized protocol for the thio-analog not only provides a viable route to this less-explored scaffold but also offers a more streamlined purification process, enhancing its overall practicality and efficiency.

References

  • Konstantinova, L.S.; Obruchnikova, N.V.; Rakitin, O.A.[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank2021 , 2021, M1230. [Link]

  • Axelrod, M. et al. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. RSC Med. Chem.2021 , 12, 1530-1535. [Link]

  • Konstantinova, L.S.; Obruchnikova, N.V.; Rakitin, O.A. (PDF)[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. ResearchGate. [Link]

  • Childs-Le-Loup, T. et al.[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. J. Med. Chem.2021 , 64(15), 11597–11613. [Link]

  • Popova, Y.A. et al. Synthesis, photophysical and nonlinear optical properties of[1][2][3]oxadiazolo[3,4-b]pyrazine-based D-π-A chromophores. Dyes and Pigments2020 , 183, 108722. [Link]

  • Sokolov, M.N. et al. Dibenzo[f,h]furazano[3,4-b]quinoxalines: Synthesis by Intramolecular Cyclization through Direct Transition Metal-Free C–H Functionalization and Electrochemical, Photophysical, and Charge Mobility Characterization. J. Org. Chem.2020 , 85(8), 5344–5353. [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of Synthesized Oxadiazolo[3,4-b]pyrazine-5,6-diol: HPLC vs. HPTLC and UPLC

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of a novel heterocyclic compound, Oxadiazolo[3,4-b]pyrazine-5,6-diol. Our focus extends beyond procedural steps to elucidate the rationale behind methodological choices, ensuring a comprehensive understanding of each technique's strengths and limitations in this specific application.

The Critical Role of Purity in Novel Compound Evaluation

Oxadiazolo[3,4-b]pyrazine-5,6-diol, a nitrogen-containing heterocyclic compound, holds potential for various pharmaceutical applications. Before its biological activity, pharmacokinetic profile, or safety can be reliably assessed, its purity must be unequivocally established. Even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity. Therefore, the selection of an appropriate analytical technique for purity determination is a critical decision in the early stages of the drug discovery and development pipeline.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol likely proceeds through the condensation of diaminofurazan with an oxalic acid derivative, such as oxalic acid itself or oxalyl chloride.[1] This synthetic route, while effective, can introduce several potential impurities that a robust analytical method must be able to separate and quantify.

Potential Impurities Include:

  • Unreacted Starting Materials: Diaminofurazan and oxalic acid. The synthesis of diaminofurazan itself can introduce impurities if not properly controlled.[2][3][4][5][6]

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to various intermediates and related compounds.

  • Degradation Products: The target molecule may be susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, oxidation, photolysis), necessitating a stability-indicating method.[1][7]

A thorough understanding of these potential impurities is paramount in developing a highly specific and selective analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a well-established and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, reproducibility, and quantitative accuracy.[8][9][10][11] For Oxadiazolo[3,4-b]pyrazine-5,6-diol, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Experimental Protocol: Stability-Indicating RP-HPLC-DAD Method

This protocol is adapted from established methods for similar 1,3,4-oxadiazole derivatives and is designed to be stability-indicating.[1][7][12]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar heterocyclic compounds.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar byproducts.

    • Solvent A: 0.1% Formic acid in Water. The acidic modifier improves peak shape and ionization for mass spectrometry (MS) detection if coupled.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: PDA detection at a wavelength determined by the UV spectrum of Oxadiazolo[3,4-b]pyrazine-5,6-diol (a preliminary scan from 200-400 nm is recommended). Monitoring at multiple wavelengths can help in identifying co-eluting impurities. For similar compounds, detection is often effective around 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

4. Forced Degradation Studies (for method validation):

  • To validate the stability-indicating nature of the method, the sample should be subjected to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside a control sample to demonstrate that the method can separate the degradation products from the main peak.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar nature of the C18 stationary phase allows for the effective separation of a wide range of compounds based on their hydrophobicity.

  • Gradient Elution: A gradient is crucial for analyzing samples with components of varying polarities, ensuring that both highly polar and non-polar impurities are eluted and resolved within a reasonable timeframe.

  • Acidified Mobile Phase: The addition of a small amount of acid, such as formic acid, suppresses the ionization of silanol groups on the silica-based stationary phase, leading to improved peak symmetry for basic compounds like many nitrogen heterocycles.

  • PDA Detection: A PDA detector provides spectral information across a range of wavelengths, which is invaluable for assessing peak purity and identifying impurities that may have different UV maxima from the parent compound.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a robust technique, other methods offer distinct advantages in specific scenarios. Here, we compare HPLC with HPTLC and UPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers higher separation efficiency, sensitivity, and throughput compared to conventional TLC.[13] It is a valuable tool for rapid screening and quantification.

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • Sample Application: Apply 5 µL of the sample solution (1 mg/mL) as 8 mm bands using an automatic applicator.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v). The mobile phase composition should be optimized to achieve good separation (Rf value of the main spot ideally between 0.3 and 0.7).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes up to a distance of 80 mm.

  • Drying: Air-dry the plate after development.

  • Detection: Scan the plate densitometrically at the wavelength of maximum absorbance of the target compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.[8][10][11][14]

1. Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The shorter column length and smaller particle size are key to the speed and resolution of UPLC.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A much faster gradient can be employed compared to HPLC.

    Time (min) % Solvent B
    0 5
    3 95
    4 95
    4.1 5

    | 5 | 5 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C. Higher temperatures can be used to reduce viscosity and improve efficiency.

  • Detection:

    • UV (PDA): As per the HPLC method.

    • MS: Electrospray ionization (ESI) in positive ion mode. This allows for the identification of impurities based on their mass-to-charge ratio, providing a higher level of confidence in peak identification.[15][16][17]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Synthesized Oxadiazolo[3,4-b]pyrazine-5,6-diol Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC/UPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection PDA/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Report Quantification->Report Technique_Comparison cluster_performance Performance Characteristics cluster_techniques Analytical Techniques Resolution Resolution Speed Speed Sensitivity Sensitivity HPLC HPLC HPLC->Resolution High HPLC->Speed Moderate HPLC->Sensitivity High HPTLC HPTLC HPTLC->Resolution Moderate HPTLC->Speed Fast HPTLC->Sensitivity Good UPLC UPLC UPLC->Resolution Highest UPLC->Speed Fastest UPLC->Sensitivity Highest

Caption: Performance comparison of HPLC, HPTLC, and UPLC.

Conclusion and Recommendations

The choice of the optimal analytical technique for the purity analysis of synthesized Oxadiazolo[3,4-b]pyrazine-5,6-diol depends on the specific requirements of the analysis.

  • HPLC remains the workhorse for routine purity analysis, offering a good balance of performance and cost. A well-developed, stability-indicating HPLC method is essential for quality control and regulatory submissions.

  • HPTLC is an excellent choice for high-throughput screening of multiple samples, offering significant advantages in terms of speed and low solvent consumption. It is particularly useful in the early stages of synthesis optimization.

  • UPLC , especially when coupled with mass spectrometry, represents the state-of-the-art for impurity profiling. Its superior resolution, sensitivity, and speed are invaluable for identifying and characterizing trace-level impurities and degradation products, which is critical for ensuring the safety and efficacy of a potential drug candidate.

For a comprehensive purity assessment of Oxadiazolo[3,4-b]pyrazine-5,6-diol, a multi-faceted approach is recommended. HPTLC can be employed for rapid in-process controls, while a validated stability-indicating HPLC method should be the standard for final product release. For in-depth impurity profiling and characterization, UPLC-MS is the technique of choice. By leveraging the strengths of each of these powerful analytical tools, researchers can ensure the highest level of confidence in the purity of their synthesized compounds, paving the way for successful downstream applications.

References

  • [Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-

  • nlm.nih.gov/28045318/)

Sources

Validation

Definitive Structural Elucidation of Oxadiazolo[3,4-b]pyrazine-5,6-diol: A Comparative Guide to Single-Crystal X-ray Crystallography

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise molecular structure is a cornerstone of modern drug discovery and materials science. For heterocyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise molecular structure is a cornerstone of modern drug discovery and materials science. For heterocyclic systems such as Oxadiazolo[3,4-b]pyrazine-5,6-diol, the potential for tautomerism presents a significant characterization challenge. While spectroscopic methods like NMR and IR provide valuable electronic and functional group information, they can be ambiguous in distinguishing between the diol and its dione tautomer. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and ultimate structural confirmation of Oxadiazolo[3,4-b]pyrazine-5,6-diol using single-crystal X-ray diffraction (SC-XRD). We present a detailed comparative analysis, contrasting the definitive, three-dimensional data from SC-XRD with the inferential nature of spectroscopic techniques, establishing a gold-standard protocol for the unambiguous characterization of this important heterocyclic scaffold.

Introduction: The Imperative of Unambiguous Structural Confirmation

The oxadiazolopyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as mitochondrial uncouplers and inhibitors of key cellular pathways.[1][2] The development of these molecules into viable therapeutic agents is critically dependent on a precise understanding of their structure-activity relationships (SAR). This understanding begins with the absolute confirmation of the molecular structure of the synthesized compound.

A primary challenge in the characterization of Oxadiazolo[3,4-b]pyrazine-5,6-diol is the potential for keto-enol tautomerism. The molecule could exist as the desired diol (A) or as the bis-amide dione tautomer (B), or a mixture of both. This structural ambiguity has profound implications for its physicochemical properties, including hydrogen bonding potential, planarity, and interaction with biological targets. While techniques like NMR and IR spectroscopy are indispensable for routine characterization, they provide data based on the bulk sample and molecular environment, which can lead to inconclusive or misleading interpretations. Single-crystal X-ray diffraction, by contrast, provides a direct visualization of the atomic arrangement in the solid state, offering irrefutable evidence of one tautomer over the other and revealing crucial details about intermolecular interactions that govern crystal packing.[3] This guide details the integrated workflow required to achieve this definitive structural assignment.

Experimental Design & Rationale

Our experimental approach is a multi-stage process designed to synthesize, purify, crystallize, and ultimately analyze the target compound. Each step is built upon a foundation of established chemical principles to ensure reproducibility and high-quality results.

Synthesis of Oxadiazolo[3,4-b]pyrazine-5,6-diol

The synthesis is approached via a robust, multi-step pathway starting from diaminofurazan. The causality behind this route is the reliable formation of the fused heterocyclic core, followed by functional group manipulation to yield the target diol.

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification & Crystallization A Diaminofurazan + Oxalic Acid B [1,2,5]Oxadiazolo[3,4-b]pyrazine- 5,6(4H,7H)-dione Intermediate A->B Reflux in 10% HCl(aq) C Chlorination with PCl₅/POCl₃ B->C D 5,6-dichloro-[1,2,5]oxadiazolo [3,4-b]pyrazine C->D E Hydrolysis in Aqueous Acid D->E F Target: Oxadiazolo[3,4-b]pyrazine-5,6-diol E->F G Recrystallization F->G H High-Purity Single Crystals G->H

Caption: Synthetic workflow for Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Experimental Protocol: Synthesis

  • Synthesis of the Dione Intermediate:

    • To a round-bottom flask equipped with a reflux condenser, add diaminofurazan (1.0 eq) and oxalic acid (1.1 eq).

    • Add a sufficient volume of 10% aqueous hydrochloric acid to form a slurry.

    • Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the reaction mixture to room temperature. The intermediate product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is used in the next step without further purification.[1]

  • Synthesis of 5,6-dichloro-[4][5][6]oxadiazolo[3,4-b]pyrazine:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, combine the dione intermediate (1.0 eq), phosphorus pentachloride (PCl₅, 2.5 eq), and phosphorus oxychloride (POCl₃) as the solvent.

    • Heat the mixture to reflux for 12-16 hours. The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude dichloro-product, which can be purified by column chromatography.[1]

  • Hydrolysis to Oxadiazolo[3,4-b]pyrazine-5,6-diol:

    • Dissolve the purified 5,6-dichloro-[4][5][6]oxadiazolo[3,4-b]pyrazine (1.0 eq) in a suitable solvent such as dioxane or THF.

    • Add an aqueous acid solution (e.g., 2M HCl) and heat the mixture to 60-70 °C. The hydrolysis of aryl chlorides is often facilitated by acidic conditions.[7]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

    • Neutralize the solution carefully with a base (e.g., solid NaHCO₃).

    • Extract the product with ethyl acetate. The diol product is expected to have higher polarity than the starting material.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diol.

Single Crystal Growth

The successful acquisition of X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Purity is Paramount: Ensure the synthesized diol is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality. Recrystallization or column chromatography is essential.

  • Solvent Selection: Screen a range of solvents to find one in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming microcrystals, while poorly soluble compounds may not crystallize at all. A good starting point for a dihydroxy compound would be polar solvents like ethanol, methanol, or acetone, or a mixture such as dichloromethane/methanol.

  • Preparation of the Crystallization Vessel:

    • Dissolve a small amount (5-10 mg) of the purified diol in the chosen solvent (or solvent mixture) in a clean, small vial. Gently warm the solution to ensure complete dissolution.

    • Filter the solution through a small plug of cotton or a syringe filter into a new, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation:

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use a cap that allows for very slow solvent evaporation.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a desiccator) and leave it undisturbed.

  • Patience and Observation: Crystal growth can take anywhere from a few days to several weeks. Resist the urge to disturb the vial frequently. Monitor for the formation of clear, well-defined crystals with sharp edges.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the diffraction experiment can be performed. The process involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.

A Select & Mount Single Crystal B Place on Diffractometer & Cool (e.g., 100 K) A->B C Irradiate with Monochromatic X-rays B->C D Rotate Crystal & Collect Diffraction Images C->D E Process Data (Indexing & Integration) D->E F Solve Structure (e.g., Direct Methods) E->F G Refine Structural Model Against Experimental Data F->G H Validate & Analyze Final Structure G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods or Patterson methods).

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Comparative Analysis: The Power of Orthogonal Methods

While SC-XRD provides the definitive answer, it is crucial to understand how its results compare to those from more routine spectroscopic methods.

Expected X-ray Crystallography Results

A successful crystal structure of Oxadiazolo[3,4-b]pyrazine-5,6-diol would provide:

  • Unambiguous Tautomer Confirmation: The positions of the hydrogen atoms on the oxygen atoms will be clearly resolved, confirming the diol structure over the dione.

  • Precise Bond Lengths and Angles: This data will confirm the aromaticity of the heterocyclic system.

  • Molecular Planarity: The degree of planarity of the fused ring system can be precisely determined.

  • Intermolecular Interactions: The crystal packing will reveal the hydrogen bonding network (e.g., O-H···N interactions) and any π-π stacking, which are critical for understanding the material's solid-state properties.

Spectroscopic Analysis (NMR & IR)

Spectroscopic analysis of the purified product is essential to corroborate the findings from SC-XRD.

  • ¹H NMR Spectroscopy:

    • Expected Observation (Diol): A single, broad, D₂O-exchangeable signal in the downfield region (typically >10 ppm) corresponding to the two equivalent hydroxyl protons.

    • Alternative (Dione): A signal in a similar region corresponding to two N-H protons. While the chemical shift might be similar, the electronic environment is different, but this alone is not definitive proof.

  • ¹³C NMR Spectroscopy:

    • Expected Observation (Diol): Two distinct signals for the carbon atoms of the pyrazine ring. The key signals would be for the C5 and C6 carbons attached to the hydroxyl groups, expected in the aromatic C-O region (approx. 150-160 ppm).[1]

    • Alternative (Dione): The carbons corresponding to C5 and C6 would appear in the carbonyl (C=O) region, significantly further downfield (typically >160 ppm). This provides stronger, though still indirect, evidence for the diol form if the signals are in the expected C-O region.

  • FTIR Spectroscopy:

    • Expected Observation (Diol): A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of O-H stretching in a hydrogen-bonded system. A C-O stretching band would also be expected around 1200-1300 cm⁻¹.

    • Alternative (Dione): The spectrum would be dominated by a strong, sharp C=O stretching band around 1690 cm⁻¹ and a sharper N-H stretching band around 3100-3300 cm⁻¹.[4] The absence of a strong carbonyl peak is a powerful indicator of the diol tautomer.

Data Summary and Comparison
Technique Information Provided Strengths Limitations for Structural Confirmation
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions.Unambiguous and definitive structural determination.[3]Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure only.
¹H NMR Information on the proton environment and connectivity.Excellent for determining the number and type of protons.Chemical shifts of O-H vs. N-H can be similar; peak broadening can obscure information.
¹³C NMR Information on the carbon skeleton.Can distinguish between C-O (enol) and C=O (keto) environments.Provides data on the bulk sample; does not give 3D spatial information.
FTIR Spectroscopy Identification of functional groups.Highly sensitive to key functional groups like O-H and C=O.[4]Can be ambiguous in complex molecules with overlapping vibrational modes.
Mass Spectrometry Provides the mass-to-charge ratio of the molecule.Confirms the molecular weight and elemental composition.Cannot distinguish between isomers or tautomers as they have the same mass.

Conclusion: An Integrated Approach to Structural Elucidation

The structural confirmation of novel compounds like Oxadiazolo[3,4-b]pyrazine-5,6-diol requires a multi-faceted analytical approach. While NMR and IR spectroscopy are essential tools that provide strong evidence for the presence of the diol tautomer and confirm the successful synthesis, they are ultimately inferential. Their data can be subject to interpretation and may not definitively rule out the presence of other isomers or tautomers, especially in solution.

Single-crystal X-ray crystallography stands alone as the only technique that provides direct, unambiguous, and three-dimensional evidence of molecular structure. The detailed protocols outlined in this guide for synthesis, crystallization, and analysis establish a robust workflow for obtaining this definitive data. For researchers in drug development and materials science, where precision is non-negotiable, the investment in growing suitable crystals and performing SC-XRD analysis is a critical step that validates all subsequent research and ensures the integrity of structure-activity relationship studies.

References

  • Konstantinova, L.S., Obruchnikova, N.V., & Rakitin, O.A. (2022).[4][5][6]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2022(4), M1493. [Link]

  • Childs-Le-Clerc, T.M., et al. (2023). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. RSC Medicinal Chemistry. [Link]

  • Childs-Le-Clerc, T.M., et al. (2021).[4][5][6]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • Konstantinova, L.S., et al. (2023). 5,6-Dihydro-[4][5][6]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank, 2023(1), M1556. [Link]

  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Ye, C., et al. (2014). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Journal of Heterocyclic Chemistry.
  • Al-Masoudi, N.A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6527. [Link]

  • Sumimoto, M., et al. (2009). Method for producing dichloropyrazine derivative.
  • Stuzhin, P.A., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: synthesis and electrochemical study. Arkivoc.
  • Rodd, A. (Ed.). (1992).
  • JoVE. (2020). What is Single Crystal X-ray Diffraction?[Link]

  • Khan, F.A., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

  • Massi, M., et al. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 26(11), 3163. [Link]

  • Silva, A.M.S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Lima, L.M., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(8), 885-903. [Link]

Sources

Comparative

The Strategic Advantage of Diol Intermediates in Complex Multi-Step Synthesis

A Senior Application Scientist's Guide to Leveraging Diols for Efficiency and Stereocontrol In the intricate chess game of multi-step organic synthesis, every move—every reaction and intermediate—must be carefully chosen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Diols for Efficiency and Stereocontrol

In the intricate chess game of multi-step organic synthesis, every move—every reaction and intermediate—must be carefully chosen to advance towards the target molecule with precision and efficiency. Among the myriad of functional groups at the synthetic chemist's disposal, the humble diol, a molecule bearing two hydroxyl groups, stands out as a particularly powerful and versatile intermediate. Its strategic deployment can dramatically simplify complex synthetic routes, enforce stereochemical control, and ultimately, enhance the overall efficacy of a synthetic campaign. This guide provides an in-depth analysis of the advantages of incorporating diol intermediates, supported by mechanistic insights, comparative data, and field-proven protocols.

The Diol as a Reversible Shield: Protecting Group Strategy

One of the most fundamental roles of diols in multi-step synthesis is to serve as protecting groups for carbonyl functionalities, specifically aldehydes and ketones.[1][2] The inherent reactivity of a carbonyl group often makes it incompatible with reaction conditions intended for other parts of the molecule. By converting the carbonyl into a cyclic acetal or ketal using a 1,2- or 1,3-diol, its reactivity is temporarily masked, allowing for transformations elsewhere in the molecule.[3][4]

The formation of a cyclic acetal is a thermodynamically favorable process, particularly when it results in a five- or six-membered ring.[4] This protection strategy is robust, as acetals are stable to a wide range of nucleophilic and basic conditions.[2] Deprotection is typically achieved under acidic conditions, regenerating the original carbonyl group.[3]

Comparative Analysis of Diol Protecting Groups:
DiolAcetal Ring SizeStabilityCommon Deprotection ConditionsKey Advantages
Ethylene Glycol5-membered (Dioxolane)HighAqueous Acid (e.g., HCl, H₂SO₄)Readily available, forms stable acetals.[3]
1,3-Propanediol6-membered (Dioxane)Very HighAqueous AcidForms more stable acetals than ethylene glycol.[3]
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)6-membered (Dioxane)Exceptionally HighStronger Acidic ConditionsIncreased steric hindrance enhances stability.

G

Mastering Chirality: The Diol as a Stereochemical Linchpin

The true power of diol intermediates is most evident in their ability to control the stereochemical outcome of a reaction. This is achieved in two primary ways: through the use of chiral diols as auxiliaries and by the stereoselective synthesis of the diol intermediate itself.

Chiral Diols as Removable Stereodirecting Groups

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[5] Chiral diols, such as those derived from tartaric acid or binaphthyl (BINOL), are highly effective chiral auxiliaries.[5] They can be used to create a chiral environment around a reaction center, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse.[5]

G

Stereoselective Synthesis of Diol Intermediates

Instead of using a chiral auxiliary, the desired stereochemistry can be directly installed by synthesizing the diol intermediate in an enantioselective or diastereoselective manner. Several powerful synthetic methods have been developed for this purpose.

The Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction allows for the enantioselective synthesis of vicinal diols from prochiral olefins with high enantiomeric excess.[6][7] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[8] The choice of ligand (AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, providing access to either enantiomer of the diol product.[9]

The Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a highly enantioselective method for the reduction of ketones to secondary alcohols using a chiral oxazaborolidine catalyst.[10][11][12] By applying this to a hydroxy ketone, a chiral 1,2- or 1,3-diol can be produced with excellent stereocontrol.[13]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

Objective: To synthesize (R)-1-phenylethane-1,2-diol from styrene using AD-mix-β.

Materials:

  • Styrene (1.04 g, 10 mmol)

  • AD-mix-β (14 g)

  • tert-Butanol (50 mL)

  • Water (50 mL)

  • Sodium sulfite (15 g)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-β, tert-butanol (50 mL), and water (50 mL).

  • The mixture is stirred at room temperature until both phases are clear.

  • The flask is cooled to 0 °C in an ice bath, and styrene (1.04 g, 10 mmol) is added.

  • The reaction mixture is stirred vigorously at 0 °C for 24 hours.

  • Sodium sulfite (15 g) is added, and the mixture is stirred for an additional hour at room temperature.

  • The reaction is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford (R)-1-phenylethane-1,2-diol.

The Diol as a Versatile Synthetic Hub

Beyond protection and stereocontrol, diol intermediates serve as versatile precursors for a wide range of other functional groups, making them valuable hubs in a synthetic route.

The Evans-Tishchenko Reaction: This reaction provides a highly diastereoselective route to 1,3-anti-diol monoesters from β-hydroxy ketones.[14][15] This transformation is particularly useful as it simultaneously differentiates the two hydroxyl groups of the resulting diol, allowing for selective subsequent reactions.[16]

G

Case Study: The Role of a Diol Intermediate in the Synthesis of Combretastatin A-4

Combretastatin A-4 is a potent natural product with significant anti-cancer activity.[17] Many synthetic routes towards this molecule and its analogues rely on a diol intermediate. For instance, a common strategy involves the stereoselective synthesis of a diol that is then used to construct the stilbene core of the molecule.[18] A two-step synthesis reported by Malysheva and coworkers highlights the efficiency of using a diol intermediate, achieving a 39% overall yield.[18] Another improved two-step synthesis using a Wittig olefination followed by a Suzuki cross-coupling achieved an even higher overall yield of 56%.[18] These approaches demonstrate how securing a key diol intermediate early in the synthesis can streamline the path to a complex target molecule.

Conclusion

The strategic use of diol intermediates offers a multitude of advantages in multi-step synthesis. From their role as robust protecting groups to their ability to dictate stereochemistry and serve as versatile synthetic precursors, diols are indispensable tools for the modern synthetic chemist. By understanding the principles behind their application and mastering the key reactions for their synthesis and manipulation, researchers in drug discovery and development can design more efficient, elegant, and ultimately more successful synthetic routes to the molecules that matter. The judicious placement of a diol intermediate within a synthetic plan is not merely a tactical choice; it is a strategic imperative for achieving complexity with control.

References

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. (2022, November 2). ACS Publications. [Link]

  • Methods of forming diol compounds. (2017, October 19).
  • Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl 4 - ACS Publications. (2026, January 21). ACS Publications. [Link]

  • Synthesis of a Meso Diol from an Alkyne #SynthesisSunday - YouTube. (2023, November 12). YouTube. [Link]

  • Lecture Video Ch12 9 Preparation of Diols - YouTube. (2021, September 19). YouTube. [Link]

  • Diol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • The Evans–Tishchenko Reaction: Scope and Applications - SciSpace. (n.d.). SciSpace. [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing). (2013, June 6). Royal Society of Chemistry. [Link]

  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC - NIH. (2018, August 23). National Center for Biotechnology Information. [Link]

  • Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products - Zenodo. (2016, August 18). Zenodo. [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications - ResearchGate. (2023, June 5). ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - UCL Discovery - University College London. (2020, January 1). UCL Discovery. [Link]

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications - Preprints.org. (2023, June 5). Preprints.org. [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dihydrodiol Metabolites - Hypha Discovery. (n.d.). Hypha Discovery. [Link]

  • The Evans-Tishchenko Reaction: Scope and Applications - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Syntheses and Applications of C2-Symmetric Chiral Diols | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. (2026, January 14). ACS Publications. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC - NIH. (2024, February 2). National Center for Biotechnology Information. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - MDPI. (2024, May 22). MDPI. [Link]

  • The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. (2024, June 5). Royal Society of Chemistry. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC - PubMed Central. (2020, December 22). National Center for Biotechnology Information. [Link]

  • Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (2022, November 29). National Center for Biotechnology Information. [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.). UT Southwestern Medical Center. [Link]

  • The Tishchenko Reaction: Recent Advances, Modifications and Applications - Denmark Group. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30). YouTube. [Link]

  • A Comprehensive Study on Efficient One-Step Multicomponent Synthesis of 1,4-Dihydropyridines Using Green Catalyst - ijarsct. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link] SCT-002-V4-I1-0023.pdf

  • Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. (2006, November 1). ACS Publications. [Link]

  • Synthesis of combretastatin A-4 analogs and their structures. Reagents... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. (2016, August 18). OMICS International. [Link]

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks. [Link]

  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC - NIH. (2020, October 23). National Center for Biotechnology Information. [Link]

  • The Magic of Evans–Tishchenko Reduction Revealed! - YouTube. (2020, June 6). YouTube. [Link]

  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts | The Journal of Organic Chemistry - ACS Publications. (1998, October 1). ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal ofOxadiazolo[3,4-b]pyrazine-5,6-diol

A Comprehensive Guide to the Safe Disposal of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol Hazard Identification and Risk Assessment: An In-Depth Analysis The structural backbone of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol

Hazard Identification and Risk Assessment: An In-Depth Analysis

The structural backbone of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol, a nitrogen-rich heterocyclic system, suggests a high potential for hazardous characteristics. Derivatives of the closely related[1][2][3]chalcogenadiazolo[3,4-b]pyrazines have been investigated as energetic materials[4]. This structural alert is the primary concern governing all handling and disposal procedures.

The causality behind this concern lies in the high nitrogen content and the oxygen-nitrogen bonds of the oxadiazole ring. Such functionalities can lead to rapid decomposition upon initiation (e.g., by heat, shock, or friction), releasing a large volume of gaseous products, primarily nitrogen gas (N₂), resulting in an explosive event.

Furthermore, many derivatives of this core structure are known to be biologically active, functioning as mitochondrial uncouplers[1][5][6]. While the specific toxicity of the diol is unknown, it is prudent to assume it may pose a risk to human health and the environment. GHS classifications for a related, complex derivative indicate potential for long-lasting harmful effects to aquatic life[7].

Table 1: Inferred Hazard Profile of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol

Hazard CategoryPotential RiskRationale & Causality
Physical Hazard Potentially Explosive / Energetic Material High nitrogen content and N-O bonds in the oxadiazole ring are characteristic of energetic materials. Decomposition can be rapid and exothermic[4].
Health Hazard Unknown Toxicity, Potential Irritant Biologically active derivatives are common. Assume potential for skin, eye, and respiratory tract irritation based on general heterocyclic compounds[3][8].
Environmental Hazard Aquatic Toxicity Related compounds show long-lasting harmful effects to aquatic life[7]. Unprofessional handling or disposal can constitute an environmental hazard[3].

Pre-Disposal Operations: Ensuring a Safe Foundation

Before initiating any disposal workflow, proper preparation is paramount. This protocol is designed as a self-validating system, where each step confirms the safety of the subsequent one.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The selection is based on mitigating the risks of dermal contact, inhalation, and unforeseen energetic reactions.

  • Hand Protection: Wear dual-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).

  • Eye/Face Protection: Use ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when handling larger quantities (>1 gram) or during any procedure with a risk of splashing or energetic decomposition.

  • Protective Clothing: A flame-resistant lab coat is mandatory. Ensure clothing is buttoned and sleeves are not rolled up.

  • Respiratory Protection: If handling the material as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Engineering Controls

All handling of[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol, including preparation for disposal, must be conducted within a certified chemical fume hood to protect against inhalation of dust or vapors and to provide a physical barrier in case of an unexpected reaction. The sash should be kept as low as possible.

Step-by-Step Disposal Protocol for[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol

Due to its potential as an energetic material, on-site chemical neutralization is strictly prohibited. The risk of initiating an uncontrolled decomposition is unacceptably high. The only safe and compliant method of disposal is through a certified hazardous waste management service.

Workflow for Waste Segregation and Packaging

The following diagram outlines the decision-making process for the proper disposal of waste containing[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_streams Waste Stream Segregation cluster_packaging Packaging & Labeling cluster_final Final Disposition start Waste Generated ([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol) assess Assess Waste Type: - Pure Compound? - Contaminated Labware? - Aqueous Solution? start->assess Begin solid_waste Solid Waste Stream (Pure compound, contaminated solids) assess->solid_waste Solid liquid_waste Aqueous Waste Stream (Dilute solutions) assess->liquid_waste Liquid package_solid 1. Place in compatible, sealed container. 2. Do NOT mix with other wastes. 3. Label as 'Hazardous Waste'. solid_waste->package_solid package_liquid 1. Place in compatible, sealed container. 2. Do NOT mix with other wastes. 3. Leave 5% headspace for expansion. 4. Label as 'Hazardous Waste'. liquid_waste->package_liquid label_details Complete Label: - Full Chemical Name - Hazard Class (Reactive, Toxic) - Date, PI Name, Lab # package_solid->label_details package_liquid->label_details ehs_pickup Arrange Pickup with Institutional EHS label_details->ehs_pickup end Disposal by Certified Hazardous Waste Vendor ehs_pickup->end Compliant Transfer

Caption: Disposal workflow for[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol.

Experimental Protocol: Waste Packaging
  • Waste Characterization: Identify all waste streams containing the target compound. This includes:

    • Pure Compound: Unused or expired solid material.

    • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves.

    • Aqueous Solutions: Waste from experimental procedures.

  • Waste Segregation (CRITICAL):

    • DO NOT mix waste containing[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol with any other chemical waste, particularly solvents, acids, or bases. Incompatible materials can inadvertently initiate decomposition.

    • Keep solid and liquid waste streams separate.

  • Container Selection and Packaging:

    • Solid Waste:

      • Carefully place the pure compound and contaminated labware into a designated, leak-proof container with a screw-on cap (e.g., a wide-mouth HDPE jar).

      • Ensure the container is compatible with the chemical.

    • Liquid Waste:

      • Pour aqueous waste into a designated, leak-proof, and pressure-rated container (e.g., a coated glass or HDPE carboy).

      • Leave at least 5% of the container volume as headspace to allow for thermal expansion[9].

      • Securely close the container. If there is any concern about gas evolution, use a vented cap and store the container in a fume hood until pickup[9].

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.

    • Using a permanent marker, clearly write the full chemical name: "[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol". Do not use abbreviations[10].

    • List all constituents, including water if it is a solution.

    • Indicate the potential hazards: "Reactive," "Potentially Energetic," and "Toxic."

    • Fill in all other required information, such as the Principal Investigator's name, lab location, and accumulation start date.

  • Storage and Disposal:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials[11].

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Provide the EHS staff with all available information regarding the potential energetic nature of the compound. This is crucial for them to arrange for proper transport and final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF)[12][13][14].

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large (>5g) or if there is any sign of decomposition.

  • Isolate: Restrict access to the spill area.

  • Consult EHS: Contact your institution's EHS department immediately for guidance. Do not attempt to clean up a large spill of a potentially energetic material without their direct supervision.

  • For Minor Spills (<1g):

    • Ensure proper PPE is worn, including respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand. DO NOT use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the mixture into the designated solid hazardous waste container. Avoid actions that could create friction or shock.

    • Decontaminate the area with a soap and water solution, collecting the rinsate as hazardous liquid waste.

Regulatory Framework

All disposal procedures must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[13][15]. This compound would likely be classified as a hazardous waste due to its reactivity and potential toxicity.

  • Occupational Safety and Health Administration (OSHA): Mandates safe laboratory practices, including the development of a Chemical Hygiene Plan (CHP) and proper employee training on handling hazardous chemicals, as outlined in the Laboratory Standard (29 CFR 1910.1450)[16][17].

By adhering to this guide, researchers can ensure that[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diol is managed and disposed of in a manner that prioritizes the safety of laboratory personnel and protects the environment.

References

  • BAM15 - Grokipedia. (n.d.).
  • 4,4'-([1][2][3]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol | Benchchem. (n.d.). Retrieved from Benchchem.

  • Childs-Disney, J. L., et al. (2020).[1][2][3]Oxadiazolo[3,4- b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(7), 3656-3671. [Link]

  • Fedorov, A. S., et al. (2021).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2021(2), M1228. [Link]

  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • [1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6-diamine | C4H4N6S - PubChem. (n.d.). Retrieved from PubChem.

  • Wan, B., et al. (2022). Structure-activity relationship studies of[1][2][3]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents. Bioorganic & Medicinal Chemistry, 72, 116973. [Link]

  • Childs-Disney, J. L., et al. (2020).[1][2][3]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 63(7), 3656-3671. [Link]

  • Bam15 | C16H10F2N6O - PubChem. (n.d.). Retrieved from PubChem, National Institutes of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Unwanted Laboratory Materials & Other Environmental Waste Disposal. (n.d.). Risk Management and Safety, University of Minnesota.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency.
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. (n.d.). Defense Technical Information Center.
  • Alternatives to Open Burning/Open Detonation of Energetic Materials. (n.d.). US Environmental Protection Agency.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Treatment and Disposal of High-Energy Materials and Related Components. (1973, June 8). Defense Technical Information Center.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Acros Organics.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEIPS.
  • Safety Data Sheet. (2025, January 25). Advanced Biotech.
  • The Prohibited List. (2019, June 1). World Anti Doping Agency (WADA).
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). YouTube.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
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Reactant of Route 2
[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
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